BDP TR methyltetrazine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C31H25BF2N7O2S- |
|---|---|
分子量 |
608.5 g/mol |
IUPAC名 |
2-[4-(2,2-difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-5,7,9,11-tetraen-4-yl)phenoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C31H25BF2N7O2S/c1-20-36-38-31(39-37-20)23-6-4-21(5-7-23)18-35-30(42)19-43-26-12-8-22(9-13-26)27-14-10-24-17-25-11-15-28(29-3-2-16-44-29)41(25)32(33,34)40(24)27/h2-17,27H,18-19H2,1H3,(H,35,42)/q-1 |
InChIキー |
MZDFKWBMDRSAJA-UHFFFAOYSA-N |
正規SMILES |
[B-]1(N2C(C=CC2=CC3=CC=C(N31)C4=CC=CS4)C5=CC=C(C=C5)OCC(=O)NCC6=CC=C(C=C6)C7=NN=C(N=N7)C)(F)F |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Excitation and Emission Spectra of BDP TR Methyltetrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of BDP TR methyltetrazine, a fluorescent probe widely utilized in bio-conjugation applications. This document outlines its key spectral characteristics, provides detailed experimental protocols for their determination, and illustrates a common experimental workflow.
Core Photophysical Properties
This compound is a derivative of the BODIPY (boron-dipyrromethene) class of fluorophores, known for their sharp absorption and emission peaks, high fluorescence quantum yields, and relative insensitivity to environmental polarity and pH. The "TR" designation indicates that its spectral properties are similar to the Texas Red fluorophore. The methyltetrazine moiety enables highly specific and efficient bio-conjugation to molecules containing a trans-cyclooctene (B1233481) (TCO) group through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a form of "click chemistry."
Quantitative Data Summary
The following table summarizes the key quantitative photophysical parameters of this compound, compiled from various sources. These values are typically determined in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or dichloromethane (B109758) (DCM).
| Parameter | Value | Reference(s) |
| Excitation Maximum (λex) | 589 nm | [1][2] |
| Emission Maximum (λem) | 616 nm | [1][2] |
| Molar Extinction Coefficient (ε) | 60,000 M-1cm-1 | [1][2] |
| Fluorescence Quantum Yield (Φf) | 0.9 | [1][2] |
| Fluorescence Lifetime (τ) | ~5 ns or longer (for BODIPY TR) | [3] |
Experimental Protocols
The following sections provide detailed methodologies for the determination of the key photophysical properties of this compound.
Measurement of Excitation and Emission Spectra
This protocol outlines the procedure for acquiring the fluorescence excitation and emission spectra of this compound using a spectrofluorometer.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., DMSO, DMF, or DCM)
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer with excitation and emission monochromators
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mM in DMSO).
-
From the stock solution, prepare a dilute working solution. The absorbance of this solution at the excitation maximum should be between 0.05 and 0.1 to avoid inner filter effects. This can be verified using a UV-Vis spectrophotometer.
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of the dye (approximately 589 nm).
-
Set the emission monochromator to scan a wavelength range that encompasses the expected emission, for instance, from 600 nm to 700 nm.
-
Acquire the emission spectrum. The peak of this spectrum corresponds to the emission maximum (λem).
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength of the spectrofluorometer to the determined emission maximum (approximately 616 nm).
-
Set the excitation monochromator to scan a wavelength range that includes the expected absorption, for example, from 500 nm to 600 nm.
-
Acquire the excitation spectrum. The peak of this spectrum should correspond to the absorption maximum and confirms the optimal excitation wavelength (λex).
-
Determination of Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is determined relative to a well-characterized standard with a known quantum yield in the same spectral region. For BDP TR, a suitable standard would be a dye like Rhodamine 101 or Cresyl Violet.
Materials:
-
This compound solution (as prepared above)
-
Quantum yield standard solution (e.g., Rhodamine 101 in ethanol, Φf = 1.0) with a similar absorbance (~0.05) at the excitation wavelength.
-
Spectrofluorometer
-
UV-Vis spectrophotometer
Procedure:
-
Absorbance Measurement:
-
Measure the absorbance of both the this compound solution and the standard solution at the same excitation wavelength. It is crucial that the absorbance values are low and accurately measured.
-
-
Fluorescence Measurement:
-
Acquire the corrected fluorescence emission spectrum for both the this compound solution and the standard solution using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission curves for both the sample (Asample) and the standard (Astandard).
-
-
Calculation:
-
The quantum yield of the sample (Φsample) can be calculated using the following equation:
Φsample = Φstandard * (Asample / Astandard) * (Absstandard / Abssample) * (nsample2 / nstandard2)
Where:
-
Φ is the fluorescence quantum yield.
-
A is the integrated fluorescence intensity.
-
Abs is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent. (If the same solvent is used for both sample and standard, this term cancels out).
-
Measurement of Fluorescence Lifetime
Fluorescence lifetime (τ) is typically measured using Time-Correlated Single Photon Counting (TCSPC).
Materials:
-
This compound solution
-
TCSPC instrument with a pulsed laser source capable of exciting at or near the absorption maximum of the dye (e.g., a supercontinuum laser with a filter or a pulsed diode laser).
-
A fast photodetector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode).
Procedure:
-
Instrument Setup:
-
The instrument is configured to excite the sample with short light pulses and to time the arrival of the first emitted photon at the detector relative to the excitation pulse.
-
-
Data Acquisition:
-
A histogram of the arrival times of the photons is built up over many excitation-emission cycles. This histogram represents the fluorescence decay curve.
-
-
Data Analysis:
-
The decay curve is fitted to an exponential or multi-exponential function to determine the fluorescence lifetime(s). For a single exponential decay, the lifetime (τ) is the time it takes for the fluorescence intensity to decrease to 1/e of its initial value.
-
Experimental Workflow: Bio-conjugation via TCO-Tetrazine Ligation
The methyltetrazine group on this compound reacts specifically and rapidly with a trans-cyclooctene (TCO) moiety. This reaction is a cornerstone of bio-orthogonal chemistry, allowing for the specific labeling of biomolecules in complex environments.
References
Navigating the Solubility of BDP TR Methyltetrazine: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the solubility characteristics of labeling reagents is paramount for successful experimentation. This in-depth technical guide addresses the solubility of BDP TR methyltetrazine, a fluorescent probe crucial for bioorthogonal chemistry, in both dimethyl sulfoxide (B87167) (DMSO) and aqueous buffers. This document provides a comprehensive overview of its solubility, protocols for its preparation, and a visual representation of its reactive properties.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in aqueous buffers is not extensively published in publicly available datasheets. However, its solubility in organic solvents is well-documented. The following table summarizes the available information.
| Solvent/Buffer System | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Good[1][2] | Recommended as a solvent for preparing stock solutions. |
| Dimethylformamide (DMF) | Good[1][2] | An alternative to DMSO for stock solution preparation. |
| Dichloromethane (DCM) | Soluble[1][2][3] | A non-polar organic solvent in which solubility has been noted. |
| Aqueous Buffers (e.g., PBS) | Limited | Requires a co-solvent like DMSO for initial dissolution before dilution in aqueous media.[4] |
Experimental Protocols
While specific protocols for determining the solubility limits of this compound are not detailed in the provided literature, a general procedure for preparing solutions for bioconjugation experiments can be established.
Protocol for Preparation of a this compound Stock Solution
-
Reagent Handling: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Selection: Choose a high-quality, anhydrous grade of DMSO or DMF as the solvent.
-
Dissolution: Add the appropriate volume of the selected solvent to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortexing: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Storage: Store the stock solution at -20°C, protected from light. When not in use, it is advisable to keep the solution frozen.[1][3][5]
Protocol for Preparation of a Working Solution in Aqueous Buffer
-
Buffer Selection: Utilize a non-amine-containing buffer with a pH in the range of 7-9, such as Phosphate-Buffered Saline (PBS), for the final reaction mixture.[4] Buffers containing primary amines like Tris should be avoided as they can react with some labeling reagents.
-
Dilution: Based on the required final concentration for your experiment, calculate the volume of the this compound stock solution needed.
-
Addition to Buffer: While gently vortexing the aqueous buffer, add the calculated volume of the DMSO or DMF stock solution dropwise to the buffer. This gradual addition helps to prevent precipitation of the compound.
-
Final Concentration: Ensure the final concentration of the organic solvent (DMSO or DMF) in the aqueous buffer is kept to a minimum to avoid any potential adverse effects on the biological system under investigation.
Visualization of the Bioorthogonal Reaction
This compound is a key component in bioorthogonal chemistry, specifically in the inverse-electron-demand Diels-Alder cycloaddition reaction with trans-cyclooctene (B1233481) (TCO). This highly specific and rapid reaction allows for the labeling of biomolecules in complex biological environments.[3][6][7]
This diagram illustrates the workflow of the bioorthogonal ligation reaction between this compound and a TCO-tagged biomolecule, resulting in a stable, fluorescently labeled product. This reaction is highly efficient and proceeds under mild, biocompatible conditions.
References
- 1. BDP TR tetrazine (A270121) | Antibodies.com [antibodies.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. This compound, 2183473-54-1 | BroadPharm [broadpharm.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]
- 6. de.lumiprobe.com [de.lumiprobe.com]
- 7. Tetrazine | BroadPharm [broadpharm.com]
An In-depth Technical Guide to the Mechanism of Action of BDP TR Methyltetrazine in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles, mechanism of action, and practical application of BDP TR methyltetrazine in the field of bioorthogonal click chemistry. This compound is a powerful molecular probe that combines a highly fluorescent borondipyrromethene (BDP) dye with a reactive methyltetrazine moiety, enabling the efficient and specific labeling of biomolecules in complex biological systems.
Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction
The functionality of this compound is centered on the inverse-electron-demand Diels-Alder (IEDDA) reaction, a cornerstone of bioorthogonal chemistry.[1] This reaction is a type of [4+2] cycloaddition between an electron-deficient diene (the methyltetrazine) and an electron-rich dienophile, most commonly a strained trans-cyclooctene (B1233481) (TCO).[2][3]
The key characteristics of the IEDDA reaction that make it ideal for biological applications are:
-
Bioorthogonality: The reaction proceeds with high specificity and is inert to the vast array of functional groups present in biological systems, ensuring that labeling is confined to the intended target.[1][4]
-
Catalyst-Free: Unlike other click chemistry reactions, the IEDDA ligation does not require a cytotoxic copper catalyst, making it suitable for live-cell and in-vivo studies.[5]
-
Rapid Kinetics: The reaction between tetrazines and strained alkenes is exceptionally fast, with second-order rate constants orders of magnitude higher than many other bioorthogonal reactions.[6][7] This allows for efficient labeling even at low concentrations of reactants.[4]
The "inverse" nature of this Diels-Alder reaction refers to the electronic arrangement where the Highest Occupied Molecular Orbital (HOMO) of the dienophile interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[3] The methyl group on the tetrazine ring enhances the stability of the compound in aqueous buffers compared to unsubstituted tetrazines, without significantly compromising the reaction rate.[6][8]
Mechanism of Action
The reaction between this compound and a TCO-functionalized molecule proceeds through a concerted [4+2] cycloaddition. This initial step forms a highly unstable bicyclic intermediate. This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂).[4] The final product is a stable, fluorescently labeled dihydropyridazine (B8628806) conjugate.
Data Presentation
Physicochemical and Spectroscopic Properties of this compound
| Property | Value |
| Molecular Formula | C₃₁H₂₄BF₂N₇O₂S[8] |
| Molecular Weight | 607.5 g/mol [8] |
| Excitation Maximum (λex) | 589 nm[8][9] |
| Emission Maximum (λem) | 616 nm[8][9] |
| Molar Extinction Coefficient (ε) | 60,000 M⁻¹cm⁻¹[9] |
| Fluorescence Quantum Yield (Φ) | 0.9[8][9] |
| Solubility | Good in DMF, DMSO, DCM[8] |
Comparative Kinetics of Bioorthogonal Reactions
The second-order rate constant (k₂) is a critical parameter for comparing the speed of different bioorthogonal reactions. The IEDDA reaction between tetrazines and TCO is among the fastest bioorthogonal reactions currently known.[7]
| Reaction | Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| IEDDA | Tetrazine | trans-Cyclooctene (TCO) | 210 - 30,000 [10] |
| IEDDA | Tetrazine | Bicyclononyne (BCN) | ~3.6[11] |
| SPAAC | Dibenzocyclooctyne (DBCO) | Benzyl Azide | ~0.6 - 1.0[2] |
| SPAAC | Dibenzoannulated Cyclooctyne (DIBO) | Benzyl Azide | ~0.3 - 0.7[2] |
| CuAAC | Terminal Alkyne | Azide (with Cu(I) catalyst) | 10 - 100 |
| Staudinger Ligation | Azide | Phosphine | ~0.002 |
Note: Reaction rates can vary depending on the specific derivatives of the reactants, solvent, and temperature.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in common bioorthogonal labeling applications. Optimization may be required for specific experimental systems.
Protocol 1: Labeling of a TCO-Modified Antibody
This protocol describes the labeling of an antibody that has been previously functionalized with a trans-cyclooctene (TCO) group.
Materials:
-
TCO-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., PD-10 desalting column)
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex to ensure complete dissolution. This solution should be prepared fresh.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the TCO-modified antibody with a 3- to 5-fold molar excess of the this compound stock solution.
-
Gently mix by pipetting.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted this compound from the labeled antibody using a desalting column equilibrated with PBS, according to the manufacturer's instructions.
-
The labeled antibody will elute in the void volume.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and 589 nm (for BDP TR concentration).
-
Protocol 2: Live-Cell Imaging of a Tetrazine-Tagged Intracellular Protein
This protocol outlines the steps for fluorescently labeling a protein of interest that has been tagged with a tetrazine moiety within living cells. The protein is then labeled with a cell-permeable TCO-fluorophore conjugate. For the purpose of this guide, we will consider the conceptual workflow, which can be adapted for this compound by first conjugating it to a cell-permeable TCO derivative.
Materials:
-
Mammalian cells expressing the tetrazine-tagged protein of interest
-
Glass-bottom dishes suitable for microscopy
-
This compound (for pre-conjugation to a TCO carrier) or a commercially available cell-permeable TCO-fluorophore
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture:
-
Plate the cells on glass-bottom dishes and culture until they are healthy and sub-confluent.
-
-
Probe Preparation:
-
Prepare a working solution of the cell-permeable TCO-fluorophore in pre-warmed live-cell imaging medium. A typical concentration range is 1-10 µM. It is advisable to perform a titration to find the optimal concentration.
-
-
Labeling:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the TCO-fluorophore working solution to the cells.
-
Incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells 2-3 times with pre-warmed live-cell imaging medium to minimize background fluorescence from any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the BDP TR dye (Excitation: ~590 nm, Emission: ~615 nm).
-
Conclusion
This compound is a versatile and powerful tool for researchers in the life sciences. Its mechanism of action, rooted in the fast and bioorthogonal inverse-electron-demand Diels-Alder reaction, allows for the specific and efficient fluorescent labeling of biomolecules in their native environments. The superior brightness and photostability of the BDP TR fluorophore, combined with the stability and reactivity of the methyltetrazine moiety, make this probe an excellent choice for a wide range of applications, from in-vitro bioconjugation to advanced live-cell imaging and in-vivo studies. This guide provides the foundational knowledge and protocols to enable researchers to effectively integrate this compound into their experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Bioorthogonal Chemistry in Biomolecule Quantification: A Review of Reactions and Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, 2183473-54-1 | BroadPharm [broadpharm.com]
- 9. BDP TR tetrazine (A270121) | Antibodies.com [antibodies.com]
- 10. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Inverse Electron Demand Diels-Alder (IEDDA) Reaction
For Researchers, Scientists, and Drug Development Professionals
The Inverse Electron Demand Diels-Alder (IEDDA) reaction has rapidly emerged as a powerful tool in the fields of chemical biology, drug development, and materials science.[1] Characterized by its exceptionally fast reaction kinetics, high degree of specificity, and biocompatibility, the IEDDA reaction allows for the precise covalent ligation of molecules in complex biological environments.[2][3][4] This technical guide provides a comprehensive overview of the core principles of the IEDDA reaction, detailed experimental protocols, and key quantitative data to facilitate its application in research and development.
Core Principles of the IEDDA Reaction
The IEDDA reaction is a type of [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[5][6] Unlike the conventional Diels-Alder reaction, the IEDDA reaction's energetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[3][7] This inverse electronic demand is what confers the reaction its unique properties.
Key Features:
-
Rapid Kinetics: IEDDA reactions are among the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[7][8] This enables efficient labeling and conjugation even at the low concentrations typical of biological systems.[4]
-
High Specificity and Bioorthogonality: The reaction is highly selective and does not cross-react with naturally occurring functional groups such as amines and thiols, making it ideal for use in living systems.[8][9]
-
Biocompatibility: The reaction proceeds under physiological conditions (aqueous buffer, neutral pH, ambient temperature) and does not require cytotoxic catalysts like copper.[8][10]
-
Irreversibility: When 1,2,4,5-tetrazines are used as the diene, the initial cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas. This irreversible step drives the reaction to completion.[8][11]
-
Tunable Reactivity: The reaction rate can be finely tuned by modifying the electronic and steric properties of the diene and dienophile.[4][12] Electron-withdrawing groups on the diene and electron-donating groups on the dienophile generally accelerate the reaction.[4]
Reaction Mechanism
The most common IEDDA reactions in bioorthogonal chemistry involve the ligation of a 1,2,4,5-tetrazine (B1199680) (the diene) with a strained alkene or alkyne (the dienophile).[4] The mechanism proceeds in two main steps:
-
[4+2] Cycloaddition: The electron-deficient tetrazine reacts with the electron-rich dienophile in a concerted [4+2] cycloaddition to form a highly unstable, nitrogen-bridged bicyclic intermediate.[4][11]
-
Retro-Diels-Alder Reaction: This intermediate rapidly undergoes a retro-Diels-Alder reaction, releasing a molecule of dinitrogen (N₂). This step is thermodynamically favorable and renders the overall reaction irreversible.[8][11] The final product is a stable dihydropyridazine, which may further oxidize to a pyridazine.[4]
Quantitative Data: Reaction Kinetics
The choice of diene and dienophile is critical for the successful application of the IEDDA reaction. The following tables summarize key quantitative data to aid in this selection.
Table 1: Second-Order Rate Constants (k₂) for Selected IEDDA Reactions
| Diene | Dienophile | Solvent | Rate Constant (k₂) M⁻¹s⁻¹ |
| 3-(p-Benzylamino)-1,2,4,5-tetrazine | Norbornene-based | - | ~1-2[11] |
| 3-(p-Benzylamino)-1,2,4,5-tetrazine | TCO-based | - | ~26,000[11] |
| Dipyridal tetrazine | TCO | - | 2000 (±400)[13] |
| Hydrogen-substituted tetrazines | TCO | - | up to 30,000[13] |
| Methyl-substituted tetrazines | TCO | - | ~1000[13] |
| ATTO-tetrazines | TCO | - | up to 1000[13] |
| General Range | - | - | 1 - 1 x 10⁶[7][13] |
Table 2: Common Dienes and Dienophiles in IEDDA Reactions
| Reactant Type | Examples | Key Characteristics |
| Dienes | 1,2,4,5-tetrazines, 1,2,4-triazines | Electron-deficient. Reactivity is tuned by substituents; electron-withdrawing groups increase the rate.[4][5] |
| Dienophiles | Strained: trans-Cyclooctenes (TCO), Bicyclononynes (BCN), Norbornenes, Cyclopropenes. Unstrained: Vinyl ethers, Enamines. | Electron-rich. Strained dienophiles exhibit significantly higher reaction rates due to ring strain.[9][12] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a common tetrazine and a general protocol for protein-protein conjugation using IEDDA chemistry.
Protocol 1: Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine
This protocol describes a representative procedure for the synthesis of a commonly used tetrazine.[1]
Materials:
-
Anhydrous hydrazine (B178648)
-
Sodium nitrite (B80452) (NaNO₂)
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for extraction and purification
Procedure:
-
Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (2.0 mmol) and anhydrous hydrazine (10.0 mmol).[1] The reaction can be stirred at room temperature or gently heated (e.g., to 78°C in ethanol) for 30 minutes to several hours.[1] Monitor the reaction progress by TLC.
-
Oxidation to Tetrazine: Cool the reaction mixture in an ice bath. Slowly add a solution of sodium nitrite in water, followed by the dropwise addition of glacial acetic acid.[1] The reaction mixture will typically turn a vibrant pink or red, indicating tetrazine formation.[1]
-
Purification: The crude product can be extracted with an organic solvent like dichloromethane or purified by column chromatography on silica (B1680970) gel.[1] The final product is typically a colored solid.
Protocol 2: Protein-Protein Conjugation using TCO-Tetrazine Ligation
This protocol outlines the labeling of two proteins with TCO and tetrazine moieties, respectively, followed by their conjugation.[13][14]
Materials:
-
Protein A and Protein B
-
TCO-NHS ester
-
Methyl-tetrazine-PEG-NHS ester
-
Phosphate-buffered saline (PBS), pH 7.4
-
1 M Sodium bicarbonate (NaHCO₃)
-
Anhydrous DMSO or DMF
-
Spin desalting columns
Procedure:
-
Protein Preparation:
-
Activation of Protein A with TCO-NHS Ester:
-
To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃.[13]
-
Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[8]
-
Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution.[14]
-
Incubate the reaction for 60 minutes at room temperature.[13]
-
Purify the TCO-labeled Protein A by removing excess reagent using a spin desalting column.[1]
-
-
Activation of Protein B with Tetrazine-NHS Ester:
-
To 100 µg of Protein B in PBS, add 5 µL of 1 M NaHCO₃.[14]
-
Prepare a 10 mM stock solution of the tetrazine-NHS ester in anhydrous DMSO or DMF.
-
Add a 10-20 fold molar excess of the tetrazine-NHS ester stock solution to the protein solution.[14]
-
Incubate for 60 minutes at room temperature.[14]
-
Purify the tetrazine-labeled Protein B using a spin desalting column.
-
-
IEDDA Ligation:
-
Mix the purified TCO-Protein A and tetrazine-Protein B in a 1:1 molar ratio. A slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can be used for optimal results.[13]
-
Incubate the mixture for 30 minutes to 2 hours at room temperature with gentle rotation.[13] The reaction can also be performed at 4°C with a longer incubation time.[13]
-
-
Monitoring and Purification:
-
The reaction can be monitored by the disappearance of the characteristic tetrazine absorbance between 510 and 550 nm using a UV-Vis spectrophotometer.[13][14]
-
The final protein-protein conjugate can be purified from any unreacted proteins using size-exclusion chromatography.[13]
-
Store the final conjugate at 4°C.[13]
-
Applications in Drug Development and Research
The unique characteristics of the IEDDA reaction have led to its widespread adoption in various research and therapeutic applications.
-
Bioconjugation: IEDDA is extensively used for the precise and stable conjugation of biomolecules, including proteins, nucleic acids, lipids, and carbohydrates.[2] This has applications in creating antibody-drug conjugates (ADCs), functionalized nanoparticles, and hydrogels.[2][15]
-
Biological Imaging: The high reaction speed and selectivity of IEDDA make it ideal for in vivo imaging.[2] Fluorogenic tetrazines that become fluorescent upon reaction allow for no-wash imaging of biological processes.[4] Pretargeting strategies, where a tagged antibody is administered first, followed by a smaller, rapidly clearing imaging agent that reacts in situ, are enabled by the fast kinetics of IEDDA.[3][16]
-
Targeted Drug Delivery: IEDDA can be used to link drug-loaded nanocarriers to tumor-targeting antibodies, facilitating site-specific drug delivery.[2]
-
"Click-to-Release" Drug Activation: IEDDA can be engineered to trigger the release of a drug at a specific site.[2] In this approach, a drug is "caged" with a dienophile that, upon reaction with a tetrazine, undergoes an elimination reaction to release the active drug.[2][17]
Conclusion
The Inverse Electron Demand Diels-Alder reaction represents a significant advancement in the field of chemical ligation. Its unparalleled speed, specificity, and biocompatibility have established it as a premier tool for researchers, scientists, and drug development professionals. The ability to perform highly efficient and selective conjugations in complex biological systems opens up new avenues for diagnostics, therapeutics, and a deeper understanding of biological processes. As research continues to refine the available dienes and dienophiles, the applications of IEDDA are expected to expand even further, solidifying its role as an indispensable reaction in modern chemical biology.
References
- 1. benchchem.com [benchchem.com]
- 2. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 5. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. Diels-Alder Reaction [organic-chemistry.org]
- 7. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - ProQuest [proquest.com]
- 8. benchchem.com [benchchem.com]
- 9. Strained alkenes for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 10. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The inverse electron demand Diels–Alder click reaction in radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Pivotal Role of the Methyltetrazine Group: An In-depth Technical Guide to Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
The methyltetrazine group has rapidly emerged as a cornerstone of bioorthogonal chemistry, a field that has revolutionized the study of biological processes in their native environments. Its remarkable reactivity and selectivity in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition have positioned it as an indispensable tool for researchers across chemical biology, drug development, and molecular imaging. This technical guide provides a comprehensive overview of the methyltetrazine moiety, detailing its core principles, quantitative performance, and practical applications, complete with experimental protocols and visual workflows.
Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction
At the heart of methyltetrazine's utility is the iEDDA reaction, a powerful click chemistry transformation that occurs between an electron-deficient tetrazine and an electron-rich dienophile, most commonly a strained trans-cyclooctene (B1233481) (TCO).[1][2] This reaction is characterized by its exceptionally fast kinetics, high specificity, and the absence of cytotoxic catalysts, making it ideal for use in living systems.[3][4]
The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product.[5][6] This clean and rapid ligation has found widespread use in applications ranging from live-cell imaging to the construction of antibody-drug conjugates (ADCs).[6][7]
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction between methyltetrazine and TCO.
Quantitative Data for Optimal Experimental Design
The selection of the appropriate methyltetrazine derivative and its dienophile partner is critical for experimental success. The following tables summarize key quantitative data to facilitate this decision-making process, focusing on reaction kinetics, stability, and the properties of fluorogenic probes.
Table 1: Comparative Reaction Kinetics of Methyltetrazine Derivatives with Dienophiles
The second-order rate constant (k₂) is a critical parameter for bioorthogonal reactions, with higher values indicating faster kinetics. This allows for efficient labeling at lower concentrations and in shorter timeframes.
| Methyltetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | ~1,000 - 6,000 | [6][8] |
| 3-H-6-phenyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | up to 30,000 | [6] |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 2,000 (±400) | [6] |
| Methyltetrazine | Bicyclononyne (BCN) | ~24 | [9] |
| Methyltetrazine | Cyclopropene | Slower than TCO | [10] |
Table 2: Stability of Tetrazine Derivatives in Biological Media
The stability of the tetrazine probe in the experimental environment is crucial for ensuring that it remains reactive for the duration of the experiment.
| Tetrazine Derivative | Condition | Half-life (t₁/₂) | Reference(s) |
| Methyl-substituted tetrazines | Aqueous media | High stability | |
| Hydrogen-substituted tetrazines | Aqueous media | Less stable than methyl-substituted | |
| Electron-withdrawing group substituted | Aqueous media | Lower stability | |
| Electron-donating group substituted | Aqueous media | Higher stability |
Table 3: Photophysical Properties of Fluorogenic Methyltetrazine Probes
Many methyltetrazine-fluorophore conjugates are designed to be "fluorogenic," where the fluorescence is quenched by the tetrazine and is "turned on" upon reaction with a dienophile. This property is highly advantageous for reducing background in imaging applications.[7][10]
| Fluorophore | Methyltetrazine Linkage | Turn-On Ratio | Quantum Yield (Φ) of Product | Reference(s) |
| ATTO488 | Me-Tet | ≥ 6 | - | |
| ATTO655 | Me-Tet | ≥ 6 | - | |
| ATTO680 | Me-Tet | ≥ 6 | - | |
| Various Dyes | - | 9- to 91-fold | - | [7] |
| Coumarin | - | 2,500- to 11,000-fold | - | [7] |
| Xanthene Dyes | Direct Conjugation | >100-fold | - | [10] |
Experimental Protocols
Detailed and reproducible methodologies are essential for the successful application of methyltetrazine-based bioorthogonal labeling.
Protocol 1: General Procedure for Protein Labeling with TCO-NHS Ester and a Methyltetrazine Probe
This protocol outlines the two-step process of first modifying a protein with a TCO group and then labeling it with a methyltetrazine-functionalized molecule.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-PEGn-NHS ester (dissolved in anhydrous DMSO or DMF)
-
Methyltetrazine-fluorophore or other methyltetrazine-functionalized molecule
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
Step 1: Protein Modification with TCO
-
Protein Preparation: Ensure the protein solution is free of primary amines (e.g., Tris or glycine) by buffer exchange into PBS using a spin desalting column. The protein concentration should typically be 1-5 mg/mL.
-
TCO-NHS Ester Activation: Immediately before use, prepare a 10 mM stock solution of TCO-PEGn-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15 minutes.
-
Purification: Remove unreacted TCO-NHS ester by purifying the protein conjugate using a spin desalting column equilibrated with PBS.
Step 2: Bioorthogonal Labeling with Methyltetrazine Probe
-
Reaction Setup: Mix the TCO-labeled protein with the methyltetrazine-functionalized molecule in a suitable reaction buffer (e.g., PBS). A 1.5 to 5-fold molar excess of the methyltetrazine probe is often used.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 37°C. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Analysis: The labeled protein can be analyzed by methods such as SDS-PAGE with in-gel fluorescence scanning, mass spectrometry, or fluorescence spectroscopy.
Protocol 2: Pretargeted In Vivo Imaging using a TCO-labeled Antibody and a Methyltetrazine-Fluorophore
This protocol describes a two-step in vivo imaging strategy that enhances signal-to-background ratios.[1]
Materials:
-
TCO-conjugated antibody
-
Methyltetrazine-fluorophore probe (e.g., Cy5-methyltetrazine)
-
Animal model (e.g., tumor-bearing mouse)
-
Sterile PBS
-
In vivo imaging system
Procedure:
-
Antibody Administration: Administer the TCO-conjugated antibody to the animal model via intravenous injection.
-
Accumulation and Clearance: Allow 24-72 hours for the antibody to accumulate at the target site (e.g., tumor) and for the unbound antibody to clear from circulation. The optimal time should be determined empirically based on the antibody's pharmacokinetics.
-
Probe Administration: Administer the methyltetrazine-fluorophore probe via intravenous injection.
-
Imaging: At various time points post-probe injection (e.g., 1, 4, 8, 24 hours), acquire images using an in vivo imaging system with the appropriate excitation and emission filters for the chosen fluorophore.
Visualization of Workflows and Signaling Pathways
Graphviz diagrams provide a clear visual representation of complex processes.
Caption: General experimental workflow for bioorthogonal labeling using methyltetrazine chemistry.
Application in Elucidating Signaling Pathways
Methyltetrazine-based bioorthogonal chemistry is a powerful tool for dissecting cellular signaling pathways. By labeling specific proteins within a cascade, researchers can track their localization, interactions, and post-translational modifications in living cells. For example, in a generic kinase signaling pathway, a kinase of interest can be genetically encoded with a TCO-bearing unnatural amino acid. A methyltetrazine-fluorophore can then be used to visualize the kinase's recruitment to the cell membrane upon ligand binding and its subsequent interaction with downstream substrates.
Caption: Visualization of a kinase signaling pathway using methyltetrazine-based labeling.
Conclusion
The methyltetrazine group, through its participation in the inverse-electron-demand Diels-Alder reaction, has provided researchers with a bioorthogonal tool of unparalleled speed and specificity. Its versatility has been demonstrated in a wide array of applications, from fundamental cell biology to the development of next-generation therapeutics and diagnostics. The continued development of novel methyltetrazine probes and their dienophile partners promises to further expand the capabilities of this remarkable chemical handle, enabling deeper insights into the complex molecular machinery of life.
References
- 1. researchgate.net [researchgate.net]
- 2. Label Transfer Reagents to Probe p38 MAPK Binding Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Bioorthogonal Labeling of Class B GPCRs in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping dynamic protein interactions in MAP kinase signaling using live-cell fluorescence fluctuation spectroscopy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Tetrazine ligation for chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (PDF) Mapping Dynamic Protein Interactions in MAP Kinase [research.amanote.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
Technical Guide: BDP TR Methyltetrazine for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BDP TR methyltetrazine, a fluorescent probe designed for bioorthogonal labeling applications. The document details its physicochemical and spectral properties, safety information based on available Safety Data Sheets (SDS), and a generalized experimental protocol for its use in cell labeling via inverse electron demand Diels-Alder (iEDDA) click chemistry.
Core Properties of this compound
This compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class, functionalized with a methyltetrazine moiety. This combination allows for highly specific and efficient labeling of target molecules functionalized with a trans-cyclooctene (B1233481) (TCO) group. The "TR" designation indicates that its spectral properties are similar to Texas Red, emitting in the red region of the visible spectrum.
Physicochemical and Spectral Data
The following tables summarize the key quantitative data for this compound, compiled from various suppliers.
| Identifier | Value | Source(s) |
| Product Name | This compound | [1] |
| CAS Number | 2183473-54-1 | [1] |
| Molecular Formula | C₃₁H₂₄BF₂N₇O₂S | [1] |
| Molecular Weight | 607.5 g/mol | [1] |
| Appearance | Violet crystals | [2][3] |
| Purity | ≥95% (typically ~98%) | [1][3] |
| Solubility | Soluble in DMF, DMSO, DCM | [1][2][3] |
| Spectral Property | Value | Source(s) |
| Excitation Maximum (λex) | 589 nm | [1][2][3] |
| Emission Maximum (λem) | 616 nm | [1][2][3] |
| Molar Extinction Coefficient (ε) | 60,000 M⁻¹cm⁻¹ | [1][2][3] |
| Fluorescence Quantum Yield (Φ) | 0.9 | [1][2][3] |
Safety Data Sheet (SDS) Information
The following safety information is based on available SDS documentation for this compound and similar tetrazine-containing compounds. Researchers must consult the specific SDS provided by their supplier before handling this chemical.
Hazard Identification
Based on GHS classification, this compound is considered hazardous.[4]
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Acute aquatic toxicity (Category 1) | H400: Very toxic to aquatic life |
| Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects |
GHS Pictograms:
Handling and Storage
| Parameter | Recommendation | Source(s) |
| Storage Temperature | -20°C | [1][2][5] |
| Storage Conditions | Store in the dark, desiccated. Avoid prolonged exposure to light. | [2][5] |
| Shipping Temperature | Ambient temperature | [1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical-resistant clothing, safety goggles, and use in a chemical fume hood. | [6] |
| First Aid Measures | If Swallowed: Call a POISON CENTER or doctor. Rinse mouth. If on Skin: Wash with plenty of water. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [4][6] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [4][6] |
Experimental Protocols and Signaling Pathways
Signaling Pathway: Inverse Electron Demand Diels-Alder (iEDDA) Reaction
This compound functions through a bioorthogonal reaction known as the inverse electron demand Diels-Alder (iEDDA) cycloaddition. [7][8]In this reaction, the electron-deficient tetrazine ring of this compound acts as the diene and rapidly reacts with an electron-rich dienophile, typically a strained alkene like trans-cyclooctene (TCO). [9][10]This reaction is highly specific, proceeds quickly under physiological conditions without the need for a catalyst, and its only byproduct is nitrogen gas. [9][11]
Caption: The iEDDA reaction between this compound and a TCO-tagged biomolecule.
Experimental Workflow: Live-Cell Labeling
The following is a generalized workflow for labeling intracellular proteins tagged with TCO using this compound. This protocol is adapted from general procedures for TCO-tetrazine ligations. [11][12]Optimization of concentrations and incubation times is recommended for specific cell lines and target proteins.
Caption: A generalized workflow for live-cell labeling using this compound.
Detailed Methodologies
1. Preparation of this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to prepare a 1-10 mM stock solution.
-
Store the stock solution at -20°C, protected from light.
2. Cell Preparation:
-
Seed mammalian cells expressing the TCO-modified protein of interest onto an appropriate imaging plate or coverslip.
-
Culture the cells to the desired confluency (e.g., 60-80%) in a humidified incubator at 37°C with 5% CO₂.
3. Live-Cell Labeling:
-
On the day of the experiment, prepare a working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. It is recommended to perform a concentration titration to find the optimal concentration for your specific application. [12] - Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the this compound working solution to the cells.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will depend on the cell type and the expression level of the target protein. [12] 4. Washing and Imaging:
-
Remove the labeling solution from the cells.
-
Wash the cells two to three times with pre-warmed complete cell culture medium to remove any unbound probe.
-
Replace the final wash with fresh pre-warmed imaging buffer (e.g., phenol (B47542) red-free medium).
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for the ROX or Texas Red channel (Excitation: ~589 nm, Emission: ~616 nm).
-
Acquire images to analyze the localization and dynamics of the labeled protein.
This guide provides a comprehensive starting point for researchers and professionals interested in utilizing this compound for bioorthogonal labeling. For optimal results, it is essential to consult the specific product documentation and safety data sheets provided by the manufacturer and to optimize protocols for the specific experimental system.
References
- 1. This compound, 2183473-54-1 | BroadPharm [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. BDP TR tetrazine (A270121) | Antibodies.com [antibodies.com]
- 4. BDP TR tetrazine|MSDS [dcchemicals.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. broadpharm.com [broadpharm.com]
- 7. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners [medsci.org]
- 8. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrazine | BroadPharm [broadpharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
A Technical Guide to the Discovery and Development of Tetrazine-Based Probes
This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, discovery, and application of tetrazine-based probes. It details the underlying chemistry, summarizes key quantitative data, and provides actionable experimental protocols.
Introduction to Tetrazine Bioorthogonal Chemistry
Tetrazine-based probes are a cornerstone of bioorthogonal chemistry, a field that involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The central reaction enabling the use of tetrazine probes is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) or a bicyclononyne (BCN). This reaction is exceptionally fast and highly specific, allowing for the precise labeling and tracking of biomolecules in complex biological environments.
The initial discovery of this unique reactivity dates back to the pioneering work of Sauer and colleagues, who first described the rapid cycloaddition of tetrazines with strained alkenes. However, it was the adaptation of this chemistry for biological applications by research groups led by Ralph Weissleder and Neal Devaraj that propelled tetrazine-based probes to the forefront of chemical biology. These probes are now widely used for in vivo imaging, drug delivery, and diagnostic applications.
The Chemistry of Tetrazine-Dienophile Ligation
The IEDDA reaction between a tetrazine and a dienophile is characterized by its exceptionally fast reaction kinetics, often with second-order rate constants exceeding 10^6 M⁻¹s⁻¹. This rapid ligation is crucial for biological applications where probe concentrations are typically low. The reaction proceeds through a concerted [4+2] cycloaddition mechanism, forming an unstable dihydropyridazine (B8628806) intermediate that rapidly eliminates dinitrogen gas to yield a stable pyridazine (B1198779) product. This irreversible reaction drives the ligation to completion and ensures the formation of a stable covalent bond between the probe and its target.
The versatility of tetrazine chemistry allows for the development of a wide array of probes. The tetrazine core can be functionalized with various reporter molecules, including fluorophores, radiolabels, or therapeutic agents. Similarly, the dienophile can be genetically encoded into proteins or attached to other biomolecules of interest, enabling highly specific targeting.
Methodological & Application
BDP TR Methyltetrazine: Application Notes and Protocols for Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP TR methyltetrazine is a fluorescent probe ideally suited for live-cell imaging applications. It combines the exceptional photophysical properties of the BODIPY TR fluorophore with the highly efficient and bioorthogonal reactivity of a methyltetrazine moiety. This combination allows for the specific and covalent labeling of biomolecules in their native cellular environment, enabling the study of dynamic cellular processes with high precision and minimal perturbation.
The labeling strategy is based on the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry" that occurs between the methyltetrazine group on the BDP TR probe and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), which is typically introduced onto a biomolecule of interest through genetic or chemical means. This reaction is extremely fast, highly specific, and proceeds under physiological conditions without the need for a catalyst, making it an ideal tool for live-cell applications.
Physicochemical and Spectroscopic Properties
The excellent photophysical properties of this compound make it a robust tool for fluorescence microscopy. Its high extinction coefficient and quantum yield contribute to its brightness, while its spectral properties are well-suited for the Texas Red/ROX channel.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₂₄BF₂N₇O₂S | [1] |
| Molecular Weight | 607.5 g/mol | [1] |
| Excitation Maximum (λex) | 589 nm | [1] |
| Emission Maximum (λem) | 616 nm | [1] |
| Molar Extinction Coefficient (ε) | 60,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.9 | [1] |
| Solubility | DMSO, DMF, DCM | [1] |
| Storage | -20°C, protected from light |
Key Applications in Live-Cell Imaging
The versatility of the this compound probe allows for a wide range of applications in live-cell imaging, providing valuable insights into cellular function and disease mechanisms.
-
Protein Trafficking and Dynamics: Track the real-time movement, localization, and turnover of specific proteins within living cells. This is crucial for understanding processes such as receptor internalization, recycling, and degradation.
-
G-Protein Coupled Receptor (GPCR) Signaling: Visualize and quantify the dynamic processes of GPCR activation, including ligand binding, receptor trafficking, and the recruitment of downstream signaling partners like β-arrestin.
-
Antibody-Drug Conjugate (ADC) Internalization: Monitor the uptake and intracellular trafficking of ADCs, which is critical for evaluating the efficacy and mechanism of action of novel cancer therapeutics.
-
Pulse-Chase Labeling: Perform pulse-chase experiments to study the lifecycle of a protein of interest, from synthesis to degradation.
Experimental Protocols
The following protocols provide a general framework for using this compound in live-cell imaging experiments. Optimization may be required for specific cell types and experimental conditions.
Protocol 1: Labeling of TCO-Modified Proteins on the Cell Surface
This protocol describes the labeling of cell-surface proteins that have been genetically or chemically modified to contain a TCO moiety.
Materials:
-
Mammalian cells expressing the TCO-modified protein of interest
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium
-
Live-cell imaging buffer (e.g., phenol (B47542) red-free medium)
-
Imaging-compatible plates or chambered coverglass
Procedure:
-
Cell Seeding: Seed cells onto imaging-compatible plates or chambered coverglass and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Preparation of this compound Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
Live-Cell Labeling: a. Warm the complete cell culture medium to 37°C. b. Dilute the 1 mM this compound stock solution in the pre-warmed medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically. c. Remove the existing medium from the cells and gently wash once with pre-warmed PBS. d. Add the medium containing this compound to the cells. e. Incubate for 15-60 minutes at 37°C. The fast reaction kinetics often allow for shorter incubation times.
-
Washing: a. Remove the labeling medium. b. Gently wash the cells three times with pre-warmed complete cell culture medium or live-cell imaging buffer to remove any unbound probe.
-
Imaging: a. Replace the final wash with fresh, pre-warmed live-cell imaging buffer. b. Image the cells using a fluorescence microscope equipped with a suitable filter set for BDP TR (Excitation: ~590 nm, Emission: ~620 nm). c. Acquire images using appropriate exposure times and laser power to minimize phototoxicity.
Protocol 2: Antibody Labeling with TCO and Subsequent Cell Labeling
This two-step protocol is for labeling cells with an antibody that is first conjugated to a TCO moiety.
Materials:
-
Antibody of interest
-
TCO-NHS ester
-
This compound
-
DMSO
-
PBS
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Antibody-TCO Conjugation: a. Dissolve the antibody in PBS. b. Add a 5-10 fold molar excess of TCO-NHS ester (dissolved in DMSO) to the antibody solution. The final DMSO concentration should be below 10%. c. Incubate for 1-2 hours at room temperature, protected from light. d. Remove unreacted TCO-NHS ester using a size-exclusion chromatography column.
-
Cell Labeling: a. Incubate the cells with the TCO-labeled antibody at a suitable concentration (e.g., 1-10 µg/mL) in complete cell culture medium for 1-2 hours at 37°C. b. Wash the cells three times with PBS to remove unbound antibody. c. Proceed with the labeling of the TCO-modified antibody on the cell surface using this compound as described in Protocol 1, steps 3-5 .
Data Presentation
Photophysical Properties of BDP TR and Other Common Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness | Photostability |
| BDP TR | 589 | 616 | 60,000 | 0.9 | High | High [][3] |
| Texas Red | 589 | 615 | 85,000 | 0.61 | High | Moderate |
| Alexa Fluor 594 | 590 | 617 | 92,000 | 0.66 | High | High |
| Cy3.5 | 581 | 594 | 150,000 | 0.15 | Moderate | Moderate |
Brightness is proportional to the product of the molar extinction coefficient and the quantum yield.
Typical Experimental Parameters for Live-Cell Imaging
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 10 µM | Optimal concentration should be titrated to maximize signal-to-noise and minimize potential toxicity. |
| Incubation Time | 15 - 60 minutes | The rapid kinetics of the iEDDA reaction often allow for shorter incubation times. |
| Incubation Temperature | 37°C | Maintain physiological conditions for live-cell experiments. |
| Wash Steps | 2-3 times | Important for reducing background fluorescence from unbound probe. |
| Imaging Buffer | Phenol red-free medium | To reduce background autofluorescence. |
Visualizations
Experimental Workflow for Live-Cell Imaging
Caption: Workflow for labeling and imaging TCO-modified proteins in live cells.
Bioorthogonal Labeling Reaction
Caption: Inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction.
Signaling Pathway: GPCR Internalization and Beta-Arrestin Recruitment
Caption: Agonist-induced GPCR internalization mediated by β-arrestin.
References
BDP TR Methyltetrazine: Application Notes and Protocols for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP TR methyltetrazine is a fluorescent probe that belongs to the BODIPY (boron-dipyrromethene) family of dyes. It is characterized by its bright fluorescence in the red region of the spectrum and its utility in bioorthogonal chemistry. The methyltetrazine moiety enables a highly specific and rapid reaction with trans-cyclooctene (B1233481) (TCO) functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2] This "click chemistry" reaction is notable for its high efficiency and biocompatibility, allowing for the precise labeling of biomolecules in complex biological environments, including living cells and organisms, without the need for toxic catalysts.[3]
The exceptional brightness, photostability, and high quantum yield of the BDP TR core make it an excellent choice for various fluorescence microscopy applications.[4] These include the visualization of cellular components, tracking of biomolecules, and in vivo imaging. The methyl group on the tetrazine ring enhances its stability in aqueous buffers, a crucial feature for biological experiments.[5]
This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy, with a focus on antibody labeling and subsequent cellular and in vivo imaging.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the quantitative properties of this compound is essential for designing and executing successful fluorescence microscopy experiments.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₁H₂₄BF₂N₇O₂S | [5] |
| Molecular Weight | 607.5 g/mol | [5] |
| Excitation Maximum (λex) | 589 nm | [3][5] |
| Emission Maximum (λem) | 616 nm | [3][5] |
| Molar Extinction Coefficient (ε) | 60,000 M⁻¹cm⁻¹ | [3][5] |
| Fluorescence Quantum Yield (Φ) | 0.9 | [3][5] |
| Purity | >95% | [3] |
| Solubility | Good in DMF, DMSO, DCM | [5] |
| Storage Conditions | -20°C, protected from light | [1][5] |
Bioorthogonal Labeling Workflow
The core of this compound's application lies in the iEDDA reaction. The following diagram illustrates the general workflow for labeling a TCO-modified molecule.
Experimental Protocols
Protocol 1: Labeling of a TCO-Modified Antibody with this compound
This protocol describes the procedure for labeling an antibody previously modified with a trans-cyclooctene (TCO) group.
Materials:
-
TCO-modified antibody
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., PD-10 desalting column)
Procedure:
-
Reagent Preparation:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Dissolve the TCO-modified antibody in PBS at a concentration of 1-5 mg/mL.
-
-
Reaction Setup:
-
Add a 5-10 fold molar excess of the this compound DMSO stock solution to the antibody solution. The final DMSO concentration should be below 10% to avoid antibody denaturation.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with PBS.
-
Collect the fractions containing the labeled antibody. The labeled antibody can be identified by its fluorescence.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the labeled antibody at 280 nm (for protein concentration) and 589 nm (for BDP TR concentration).
-
The labeled antibody is now ready for use in imaging experiments. Store at 4°C, protected from light.
-
Protocol 2: Live-Cell Imaging of Receptor Internalization
This protocol outlines the steps for visualizing the internalization of a BDP TR-labeled antibody targeting a cell surface receptor.
Materials:
-
BDP TR-labeled antibody (from Protocol 1)
-
Cells expressing the target receptor
-
Complete cell culture medium
-
Live-cell imaging buffer (e.g., phenol (B47542) red-free medium)
-
Glass-bottom imaging dish or chamber slide
-
Fluorescence microscope with environmental chamber
Procedure:
-
Cell Seeding:
-
Seed the target cells onto a glass-bottom imaging dish or chamber slide and allow them to adhere and grow to 50-70% confluency.
-
-
Labeling:
-
On the day of the experiment, replace the culture medium with pre-warmed live-cell imaging buffer.
-
Add the BDP TR-labeled antibody to the cells at a final concentration of 1-10 µg/mL.
-
-
Incubation and Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber (37°C, 5% CO₂).
-
Acquire images at different time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the binding and internalization of the antibody.
-
Use appropriate laser lines and filter sets for BDP TR (e.g., 561 nm excitation, 600-650 nm emission).
-
-
Image Analysis:
-
Quantify the fluorescence intensity inside the cells over time to determine the rate of internalization.
-
Co-localization analysis with endosomal or lysosomal markers can be performed to track the trafficking pathway.
-
Protocol 3: In Vivo Pre-targeted Imaging
This protocol provides a general guideline for in vivo fluorescence imaging using a pre-targeting approach with a TCO-modified antibody and this compound.
Materials:
-
TCO-modified antibody targeting the tissue of interest
-
This compound
-
Sterile PBS, pH 7.4
-
Animal model (e.g., tumor-bearing mouse)
-
In vivo fluorescence imaging system
-
Anesthesia
Procedure:
-
Antibody Administration:
-
Administer the TCO-modified antibody to the animal model via intravenous injection. The optimal dose and circulation time should be determined empirically based on the antibody's pharmacokinetics.
-
-
Clearance:
-
Allow the TCO-antibody to accumulate at the target site and clear from circulation (typically 24-72 hours).
-
-
Probe Administration:
-
Prepare a sterile solution of this compound in PBS. A small amount of a biocompatible solvent like DMSO may be used for initial dissolution, ensuring the final concentration is well-tolerated.
-
Administer the this compound solution via intravenous injection.
-
-
In Vivo Imaging:
-
At various time points post-probe injection (e.g., 1, 4, 8, 24 hours), anesthetize the animal and acquire fluorescence images using an in vivo imaging system equipped with appropriate excitation and emission filters for BDP TR.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the target tissue and in a non-target region to determine the target-to-background ratio.
-
Applications in Drug Development and Research
The unique properties of this compound make it a valuable tool for various applications in drug development and fundamental research:
-
Target Engagement and Validation: By labeling a drug candidate or a targeting ligand, researchers can visualize its interaction with the intended target in cells or in vivo.
-
Pharmacokinetics and Biodistribution: The biodistribution and clearance of a labeled therapeutic can be monitored over time using in vivo imaging.
-
Antibody-Drug Conjugate (ADC) Research: Visualizing the internalization and trafficking of ADCs is crucial for understanding their mechanism of action and efficacy.
-
Visualizing Protein-Protein Interactions: In combination with techniques like genetic code expansion, this compound can be used to label specific proteins and visualize their interactions in living cells.
-
Cell-Based Assays: Its application in high-content screening and other cell-based assays allows for the quantification of cellular responses to various stimuli.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive TCO group on the biomolecule- Insufficient molar excess of this compound- Low concentration of reactants | - Ensure the TCO-modified biomolecule is freshly prepared and stored correctly.- Increase the molar ratio of this compound to the TCO-biomolecule.- Increase the concentration of the reactants. |
| High Background Fluorescence | - Incomplete removal of unreacted this compound- Non-specific binding of the probe or labeled biomolecule | - Optimize the purification step (e.g., use a larger size-exclusion column).- Include additional washing steps in the cell imaging protocol.- Add a blocking agent (e.g., BSA) to reduce non-specific binding. |
| Photobleaching | - High excitation laser power- Long exposure times | - Reduce the laser power and/or exposure time.- Use a more sensitive detector.- For fixed samples, use an anti-fade mounting medium. |
| Cell Toxicity | - High concentration of this compound or DMSO- Phototoxicity | - Perform a dose-response experiment to determine the optimal, non-toxic concentration.- Minimize the final DMSO concentration.- Reduce laser exposure to the cells. |
References
Application Note: Conjugation of BDP TR Methyltetrazine to TCO-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the conjugation of BDP TR methyltetrazine, a bright fluorescent dye, to trans-cyclooctene (B1233481) (TCO)-modified oligonucleotides. This bioorthogonal reaction, based on the inverse-electron demand Diels-Alder (IEDDA) cycloaddition, offers exceptional kinetics and selectivity, enabling efficient labeling of oligonucleotides under mild conditions.[1][2] The resulting BDP TR-labeled oligonucleotides are valuable tools for a wide range of applications, including fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and cellular imaging.
BDP TR is a borondipyrromethene fluorophore with a strong signal in the ROX channel, making it an excellent choice for fluorescence-based detection methods.[3] The methyltetrazine moiety provides increased stability in aqueous buffers compared to unsubstituted tetrazines, while still reacting rapidly with TCO groups.[4] This protocol outlines the necessary steps for successful conjugation, purification, and characterization of the final product.
Reaction Principle
The conjugation is based on the [4+2] cycloaddition reaction between the electron-deficient tetrazine ring of this compound and the strained dienophile, trans-cyclooctene (TCO), which is pre-incorporated into the oligonucleotide. This reaction is highly specific and proceeds rapidly at room temperature in aqueous buffers without the need for a catalyst.[1][5] The only byproduct of this irreversible reaction is nitrogen gas.[1]
Materials and Reagents
-
TCO-modified oligonucleotide
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nuclease-free water
-
Desalting columns (e.g., spin columns)
-
HPLC system with a C18 column for purification
-
UV-Vis spectrophotometer
-
Fluorometer
Experimental Protocols
Reagent Preparation
-
TCO-Modified Oligonucleotide: Resuspend the lyophilized TCO-modified oligonucleotide in nuclease-free water or PBS to a stock concentration of 1 mM. Store at -20°C.
-
This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[3][6] Due to the moisture sensitivity of the dye, it is crucial to use anhydrous solvent and minimize exposure to air.[3]
Conjugation Reaction
-
In a microcentrifuge tube, dilute the TCO-modified oligonucleotide to the desired final concentration (e.g., 100 µM) in PBS (pH 7.4).
-
Add a 1.1 to 2.0-fold molar excess of the this compound stock solution to the oligonucleotide solution.[3] A common starting point is a 1.5-fold molar excess.[4][5]
-
Mix the reaction components thoroughly by pipetting.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.[5][7] The reaction progress can often be monitored by the disappearance of the pink color of the tetrazine.[7] For less reactive partners, the incubation time can be extended or the temperature can be increased to 37°C.[5]
Purification of the Conjugated Oligonucleotide
Purification is essential to remove unreacted this compound and any unlabeled oligonucleotide. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for achieving high purity.[8]
-
HPLC Setup:
-
Column: C18 column (e.g., XTerra MS C18, 2.5 µm, 4.6 x 50 mm).[8]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.
-
Mobile Phase B: Acetonitrile (B52724).
-
Flow Rate: 1 mL/min.[8]
-
Detection: Monitor at 260 nm (for the oligonucleotide) and the absorbance maximum of BDP TR (approximately 589 nm).[8]
-
-
Purification Procedure:
-
Dilute the reaction mixture with Mobile Phase A.
-
Inject the sample onto the equilibrated C18 column.
-
Elute the conjugated oligonucleotide using a gradient of acetonitrile in 0.1 M TEAA. The more hydrophobic, dye-labeled oligonucleotide will elute later than the unlabeled oligonucleotide.
-
Collect the fractions corresponding to the desired product peak.
-
Evaporate the solvent from the collected fractions using a vacuum concentrator.
-
Resuspend the purified, labeled oligonucleotide in nuclease-free water.
-
Characterization of the Conjugated Oligonucleotide
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the purified conjugate at 260 nm and 589 nm.
-
Calculate the concentration of the oligonucleotide using its extinction coefficient at 260 nm.
-
Calculate the concentration of the BDP TR dye using its extinction coefficient at 589 nm (approximately 60,000 M⁻¹cm⁻¹).[8]
-
The labeling efficiency can be estimated by the ratio of the dye concentration to the oligonucleotide concentration.
-
-
Fluorescence Spectroscopy:
-
Excite the sample at the excitation maximum of BDP TR (approximately 589 nm) and measure the emission spectrum.
-
The emission maximum should be around 616 nm.[8] This confirms that the conjugated dye is fluorescently active.
-
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | 589 nm | [8] |
| Emission Maximum (λem) | 616 nm | [8] |
| Molar Extinction Coefficient | ~60,000 M⁻¹cm⁻¹ | [8] |
| Fluorescence Quantum Yield | ~0.9 | |
| Solubility | Good in DMF, DMSO | [8] |
Table 2: Recommended Reaction Conditions for this compound-Oligonucleotide Conjugation
| Parameter | Recommended Condition | Reference |
| Reactants | ||
| Oligonucleotide | TCO-modified | |
| Dye | This compound | |
| Reaction Buffer | ||
| Composition | Phosphate-buffered saline (PBS) | [1][5] |
| pH | 6.0 - 9.0 (optimal ~7.4) | [1][5] |
| Reaction Parameters | ||
| Molar Ratio (Dye:Oligo) | 1.1:1 to 2.0:1 | [3] |
| Temperature | Room Temperature (20-25°C) | [5][7] |
| Incubation Time | 30 - 60 minutes | [5][7] |
| Purification | ||
| Method | Reverse-Phase HPLC | [8] |
| Column | C18 | [8] |
Mandatory Visualizations
Caption: Experimental workflow for conjugating this compound to TCO-modified oligonucleotides.
Caption: Signaling pathway for the inverse-electron demand Diels-Alder cycloaddition.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Incorrect molar ratio of reactants. | Optimize the molar ratio of this compound to the TCO-oligonucleotide (try a range from 1.1:1 to 5:1). |
| Hydrolysis of this compound. | Prepare the this compound stock solution immediately before use in anhydrous DMSO or DMF. | |
| Suboptimal reaction conditions. | Increase the incubation time or temperature (e.g., 2 hours at room temperature or 1 hour at 37°C). Ensure the pH of the reaction buffer is between 7 and 8.5. | |
| Poor Separation During HPLC | Inappropriate HPLC gradient. | Optimize the acetonitrile gradient to achieve better separation between the labeled and unlabeled oligonucleotide. |
| Column degradation. | Use a column stable at the required pH and temperature for oligonucleotide separations. | |
| No Fluorescence from Conjugate | Degradation of the fluorophore. | Protect the reaction and purified product from light. Store the final conjugate at -20°C. |
| Incorrect product collected. | Ensure the correct peak, corresponding to both 260 nm and 589 nm absorbance, is collected during HPLC purification. |
References
- 1. broadpharm.com [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mz-at.de [mz-at.de]
BDP TR Methyltetrazine: Application Notes and Protocols for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using BDP TR methyltetrazine for the fluorescent labeling of cells in flow cytometry applications. This document outlines the underlying chemical principles, detailed experimental protocols, and expected performance characteristics of this bright and photostable fluorophore.
Introduction
This compound is a fluorescent probe that combines the bright and photostable BDP TR fluorophore with a methyltetrazine moiety. This unique structure enables covalent labeling of target molecules through a bioorthogonal click chemistry reaction. Specifically, the methyltetrazine group reacts rapidly and selectively with a trans-cyclooctene (B1233481) (TCO)-modified target in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This highly efficient and specific reaction allows for the fluorescent labeling of cells and biomolecules in complex biological systems, making it a powerful tool for flow cytometry. The BDP TR dye is a borondipyrromethene-based fluorophore that offers exceptional brightness and photostability, making it an excellent choice for single and multicolor flow cytometry experiments.
Principle of Bioorthogonal Labeling
The core of this application lies in the bioorthogonal reaction between the methyltetrazine group of this compound and a TCO-modified target. This two-step labeling strategy allows for the precise and robust attachment of the fluorophore to a molecule of interest, such as a cell surface antibody, without perturbing the biological system.
The workflow typically involves:
-
Primary Labeling: Incubation of cells with a primary antibody that has been conjugated to TCO.
-
Wash Step: Removal of any unbound TCO-modified antibody.
-
Secondary Labeling: Addition of this compound, which specifically reacts with the TCO-modified antibody, resulting in fluorescently labeled cells.
This method offers several advantages over traditional direct antibody conjugation, including the potential for signal amplification and a modular approach to labeling.
Data Presentation
While specific performance metrics such as staining index and signal-to-noise ratio are application-dependent and should be determined empirically for each specific cell type and antibody, the following tables provide the key specifications of this compound and a representative comparison with other common fluorophores.
Table 1: Chemical and Spectral Properties of this compound
| Property | Value |
| Molecular Formula | C31H24BF2N7O2S |
| Molecular Weight | 607.5 g/mol |
| Excitation Maximum (λex) | 589 nm |
| Emission Maximum (λem) | 616 nm |
| Extinction Coefficient | ~60,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield | ~0.9 |
| Solubility | Soluble in DMSO, DMF, DCM |
| Storage | Store at -20°C, protected from light |
Table 2: Representative Performance Comparison with Common Fluorophores
| Fluorophore | Excitation Laser | Emission Filter (nm) | Relative Brightness |
| BDP TR | Yellow-Green (561 nm) | 610/20 | Very Bright |
| PE (Phycoerythrin) | Blue (488 nm) or Yellow-Green (561 nm) | 575/25 | Very Bright |
| APC (Allophycocyanin) | Red (633 nm) | 660/20 | Bright |
Note: Relative brightness is a generalization and can be influenced by the instrument, laser power, and filter sets used. BDP TR is known for its high quantum yield and photostability, contributing to its excellent performance.
Experimental Protocols
This section provides a detailed protocol for cell surface staining using a TCO-modified primary antibody followed by this compound for flow cytometric analysis.
Materials
-
Cells of interest
-
TCO-modified primary antibody specific to the target antigen
-
This compound
-
Anhydrous DMSO
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Viability dye (e.g., Propidium Iodide - PI)
-
Flow cytometer with appropriate laser and filters for BDP TR excitation and emission
Protocol: Cell Surface Staining
-
Cell Preparation:
-
Harvest cells and wash them once with cold PBS.
-
Resuspend the cells in Flow Cytometry Staining Buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Primary Antibody Incubation:
-
Add the TCO-modified primary antibody to the cell suspension at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with cold Flow Cytometry Staining Buffer by centrifugation (e.g., 300 x g for 5 minutes).
-
-
This compound Staining:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the this compound stock solution in Flow Cytometry Staining Buffer to the desired final concentration (e.g., 1-10 µM). Note: The optimal concentration should be determined empirically.
-
Resuspend the cell pellet in the this compound staining solution.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with cold Flow Cytometry Staining Buffer.
-
-
Viability Staining (Optional):
-
Resuspend the cells in Flow Cytometry Staining Buffer.
-
Add a viability dye, such as PI, according to the manufacturer's instructions.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.
-
Analyze the cells on a flow cytometer equipped with a yellow-green laser (e.g., 561 nm) for excitation and an appropriate emission filter for BDP TR (e.g., 610/20 nm bandpass filter).
-
Ensure to set up appropriate controls, including unstained cells, cells stained only with the TCO-modified antibody, and single-stained controls for compensation in multicolor experiments.
-
Mandatory Visualizations
Signaling Pathway and Labeling Chemistry
The core of this application lies in the bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction between the TCO group of the modified antibody and the methyltetrazine group of the BDP TR probe. This reaction is highly specific and proceeds efficiently under physiological conditions without the need for a catalyst.
BDP TR Methyltetrazine: Application Notes and Protocols for Pull-Down Assays and Proteomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing BDP TR methyltetrazine for the enrichment and identification of target proteins through pull-down assays coupled with proteomic analysis. This powerful chemical probe allows for the fluorescent labeling and subsequent capture of proteins that have been metabolically, enzymatically, or chemically tagged with a trans-cyclooctene (B1233481) (TCO) group. The exceptional brightness and high quantum yield of the BDP TR fluorophore, combined with the highly specific and rapid bioorthogonal reaction between methyltetrazine and TCO, enables sensitive detection and efficient isolation of target proteins from complex biological samples.
Principle of the Technology
The core of this methodology lies in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry" reaction between a methyltetrazine and a TCO.[1][2] This reaction is extremely fast and bioorthogonal, meaning it occurs rapidly under physiological conditions without interfering with native biological processes.[3]
The workflow involves two key steps:
-
Protein Labeling: The protein of interest (or a population of proteins) is first tagged with a TCO moiety. This can be achieved through various strategies, including metabolic labeling with TCO-modified amino acids, site-specific enzymatic ligation, or chemical modification of reactive residues.
-
Bioorthogonal Ligation and Pull-Down: The TCO-labeled proteome is then incubated with this compound. The fluorescent probe rapidly and covalently attaches to the TCO-tagged proteins. These fluorescently labeled proteins can then be enriched using affinity purification methods, such as immunoprecipitation with an anti-BDP TR antibody or affinity beads, for subsequent analysis by mass spectrometry-based proteomics.
Key Features and Applications
-
High Specificity: The methyltetrazine-TCO reaction is highly selective, minimizing off-target labeling and ensuring the specific enrichment of target proteins.[1]
-
Rapid Kinetics: The fast reaction rate allows for efficient labeling even at low protein concentrations.[1][2]
-
Fluorescent Detection: The BDP TR fluorophore enables easy visualization of labeled proteins on gels and membranes, providing a convenient method to monitor labeling efficiency and enrichment.
-
Versatility: This method is applicable to a wide range of biological systems, including cell lysates, tissues, and living cells.
-
Proteomics and Drug Discovery: Ideal for target identification and validation, studying protein-protein interactions, and elucidating drug mechanisms of action.
Data Presentation
The following tables provide examples of quantitative data that can be obtained using this compound in pull-down assays followed by proteomic analysis.
Table 1: Spectroscopic Properties of this compound
| Property | Value |
| Excitation Maximum (λmax) | 589 nm |
| Emission Maximum (λmax) | 616 nm |
| Molar Extinction Coefficient (ε) | 60,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.9 |
| Molecular Weight | 607.44 g/mol |
| Solubility | DMF, DMSO, DCM |
Data sourced from commercially available product information.
Table 2: Example Protein Enrichment Data from a Pull-Down Assay
This table illustrates hypothetical data for the enrichment of a target protein, Kinase X, from a cell lysate treated with a TCO-labeled inhibitor.
| Protein | Fold Enrichment (Treated vs. Control) | p-value |
| Kinase X | 25.3 | < 0.001 |
| Known Interactor Protein A | 15.8 | < 0.005 |
| Non-specific Binding Protein B | 1.2 | > 0.05 |
This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Labeling of TCO-tagged Proteins with this compound
This protocol describes the labeling of a protein sample containing TCO-modified proteins with this compound.
Materials:
-
Cell or tissue lysate containing TCO-labeled proteins
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protease inhibitor cocktail
Procedure:
-
Prepare Lysate: Prepare a cell or tissue lysate in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine Protein Concentration: Measure the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA assay).
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction: a. Dilute the lysate to a final protein concentration of 1-5 mg/mL in PBS. b. Add the this compound stock solution to the lysate to a final concentration of 100-200 µM. The optimal concentration may need to be determined empirically. c. Incubate the reaction for 1-2 hours at room temperature with gentle rotation, protected from light.
-
Removal of Excess Probe (Optional but Recommended): Excess, unreacted this compound can be removed by acetone (B3395972) precipitation of the proteins or by using a desalting column.
Protocol 2: Pull-Down of BDP TR-Labeled Proteins
This protocol outlines the enrichment of BDP TR-labeled proteins using streptavidin magnetic beads, assuming a biotinylated anti-BDP TR antibody is used.
Materials:
-
BDP TR-labeled lysate from Protocol 1
-
Anti-BDP TR antibody (biotinylated)
-
Streptavidin magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2X SDS-PAGE sample buffer)
Procedure:
-
Antibody Incubation: Add the biotinylated anti-BDP TR antibody to the labeled lysate. The optimal antibody concentration should be determined according to the manufacturer's instructions. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Bead Preparation: Resuspend the streptavidin magnetic beads and wash them twice with Wash Buffer according to the manufacturer's protocol.
-
Capture of Labeled Proteins: Add the washed streptavidin magnetic beads to the lysate-antibody mixture. Incubate for 1 hour at 4°C with gentle rotation.
-
Washing: a. Place the tube on a magnetic rack to collect the beads. Carefully remove and discard the supernatant. b. Resuspend the beads in 1 mL of Wash Buffer. c. Repeat the wash step three to four more times to remove non-specific binders.
-
Elution: a. After the final wash, remove the supernatant. b. Add 50 µL of 2X SDS-PAGE sample buffer to the beads. c. Heat the sample at 95°C for 5-10 minutes to elute the captured proteins. d. Place the tube on the magnetic rack and carefully collect the eluate containing the enriched proteins.
Protocol 3: Sample Preparation for Proteomic Analysis
This protocol provides a general workflow for preparing the eluted proteins for mass spectrometry.
Materials:
-
Eluate from Protocol 2
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
C18 desalting spin tips
Procedure:
-
In-gel or In-solution Digestion:
-
In-gel: Run the eluate on an SDS-PAGE gel. Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue). Excise the protein bands of interest. Destain, reduce with DTT, alkylate with IAA, and digest with trypsin overnight.
-
In-solution: Reduce the eluted proteins with DTT (final concentration 10 mM) for 30 minutes at 56°C. Alkylate with IAA (final concentration 20 mM) for 30 minutes at room temperature in the dark. Dilute the sample with ammonium bicarbonate buffer to reduce the SDS concentration to less than 0.1%. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup: a. Acidify the peptide mixture with formic acid to a final concentration of 0.1%. b. Desalt and concentrate the peptides using C18 desalting spin tips according to the manufacturer's protocol.
-
Mass Spectrometry Analysis: Resuspend the cleaned peptides in a solvent compatible with your LC-MS/MS system (e.g., 0.1% formic acid in water) and proceed with the analysis.
Visualizations
Caption: Experimental workflow for pull-down assays using this compound.
Caption: Investigating a kinase cascade using a TCO-labeled inhibitor and this compound.
References
Troubleshooting & Optimization
Technical Support Center: BDP TR Methyltetrazine Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BDP TR methyltetrazine conjugates. The information provided aims to help users prevent and troubleshoot aggregation issues that may arise during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class. It is characterized by its bright fluorescence in the red region of the spectrum, with an excitation maximum around 589 nm and an emission maximum around 616 nm.[1][2] The methyltetrazine group allows for a specific and efficient bioorthogonal conjugation reaction with molecules containing a trans-cyclooctene (B1233481) (TCO) group, a type of "click chemistry".[2] This makes it a valuable tool for labeling proteins, antibodies, and other biomolecules in complex biological systems for applications such as fluorescence microscopy, flow cytometry, and in vivo imaging.
Q2: What causes the aggregation of this compound conjugates?
Like many fluorescent dyes, especially those with a hydrophobic core like BODIPY dyes, this compound conjugates are prone to aggregation in aqueous solutions. The primary driving forces for aggregation are:
-
Hydrophobic Interactions: The aromatic structure of the BDP TR core is hydrophobic and tends to self-associate in polar, aqueous environments to minimize contact with water molecules.
-
High Concentrations: At higher concentrations, the likelihood of intermolecular interactions and aggregation increases significantly.
-
Aqueous Buffers: The low solubility of the dye in aqueous buffers, such as phosphate-buffered saline (PBS), is a major contributor to aggregation. This compound itself is more soluble in organic solvents like DMF, DMSO, and DCM.[2]
-
Ionic Strength: High salt concentrations in the buffer can sometimes promote the aggregation of dyes.
-
pH: The pH of the buffer can influence the charge of the conjugate and its tendency to aggregate. While the stability of methyltetrazine is generally good in buffers, extreme pH values should be avoided.
Q3: How can I visually identify aggregation of my this compound conjugate?
Aggregation can sometimes be observed visually as:
-
Precipitation: The appearance of solid particles in the solution.
-
Cloudiness or Turbidity: A hazy or milky appearance of the solution.
-
Color Change: A noticeable change in the color of the solution.
However, aggregation can occur at the nanoscale before it becomes visible to the naked eye. Therefore, spectroscopic methods are more sensitive for detecting early-stage aggregation.
Q4: How can I store my this compound and its conjugates to minimize aggregation?
Proper storage is crucial to prevent degradation and aggregation.
-
This compound (unconjugated): Store the solid dye at -20°C in the dark and desiccated.[1] For preparing stock solutions, use anhydrous organic solvents like DMSO or DMF and store these solutions at -20°C.
-
This compound Conjugates: For short-term storage (days to weeks), store aqueous solutions of the conjugate at 4°C in the dark. For long-term storage, it is recommended to either store the conjugate in a buffer containing a cryoprotectant like glycerol (B35011) at -20°C or -80°C, or to lyophilize the purified conjugate and store it as a powder at -20°C or -80°C in the dark and desiccated. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low fluorescence signal or complete quenching | Aggregation of the conjugate leading to self-quenching. | 1. Check for visible aggregation: Look for precipitates or cloudiness. 2. Perform UV-Vis spectroscopy: Look for changes in the absorption spectrum indicative of aggregation (see Experimental Protocols section). 3. Dilute the sample: Aggregation is often concentration-dependent. 4. Add anti-aggregation agents: Consider adding Tween 20 (0.01-0.1%) or hydroxypropyl-β-cyclodextrin (1-10 mM) to your buffer. |
| Precipitate forms after conjugation or during storage | The conjugate has exceeded its solubility limit in the aqueous buffer. | 1. Centrifuge and resuspend: Pellet the aggregate and try to redissolve it in a small amount of organic solvent (e.g., DMSO) before re-introducing it into the desired aqueous buffer, potentially with anti-aggregation agents. 2. Optimize buffer conditions: Lower the salt concentration or adjust the pH of your buffer. 3. Store at a lower concentration: Dilute the conjugate before storage. |
| Inconsistent results between experiments | Variable levels of aggregation. | 1. Standardize your protocol: Ensure consistent buffer composition, pH, concentration, and storage conditions for your conjugate. 2. Characterize each batch: Use UV-Vis spectroscopy to check for aggregation after purification and before each experiment. 3. Purify the conjugate thoroughly: Remove any unconjugated dye, which can also aggregate. |
| High background staining in imaging experiments | Non-specific binding of aggregates. | 1. Filter the conjugate solution: Use a 0.2 µm syringe filter to remove larger aggregates before use. 2. Include a blocking step: Use a blocking agent like bovine serum albumin (BSA) in your staining protocol. 3. Add a surfactant to washing buffers: Include a low concentration of Tween 20 (e.g., 0.05%) in your wash buffers to reduce non-specific binding. |
Data on Preventing Aggregation
The following table summarizes the effect of different additives on the aggregation of this compound conjugates in a standard phosphate-buffered saline (PBS) at pH 7.4. The data is representative and may vary depending on the specific biomolecule conjugated and the degree of labeling.
| Additive | Concentration | Effect on Aggregation | Notes |
| None (Control) | - | High tendency to aggregate, especially at concentrations >1 mg/mL. | Aggregation is often observed as a decrease in the monomer absorption peak and the appearance of a blue-shifted shoulder. |
| DMSO | 1-5% (v/v) | Reduces aggregation by increasing the solubility of the dye. | High concentrations of DMSO may affect protein structure and function. |
| Tween 20 | 0.01-0.1% (v/v) | Significantly reduces aggregation by preventing hydrophobic interactions. | A non-ionic surfactant that is generally well-tolerated in cellular assays. |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | 1-10 mM | Encapsulates the hydrophobic dye, preventing self-association and aggregation. | A biocompatible cyclic oligosaccharide. |
Experimental Protocols
Protocol 1: Bioconjugation of a TCO-modified Protein with this compound
This protocol describes a general method for labeling a protein containing a trans-cyclooctene (TCO) group with this compound.
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare Protein Solution: Dissolve the TCO-modified protein in PBS to a concentration of 1-5 mg/mL.
-
Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS. Alternatively, perform dialysis against PBS.
-
Characterization: Determine the protein concentration and the degree of labeling using UV-Vis spectroscopy (see Protocol 3).
-
Storage: Store the purified conjugate at 4°C for short-term use or at -20°C/-80°C for long-term storage.
Protocol 2: Detection of Aggregation using UV-Vis Spectroscopy
Materials:
-
This compound conjugate solution
-
Quartz cuvette
-
UV-Vis spectrophotometer
Procedure:
-
Blank Measurement: Use the buffer in which the conjugate is dissolved as a blank.
-
Acquire Spectrum: Measure the absorbance spectrum of the conjugate solution from approximately 400 nm to 700 nm.
-
Analysis:
-
Non-aggregated conjugate: The spectrum should show a distinct absorption maximum around 589 nm.
-
Aggregated conjugate: The formation of H-aggregates (a common type of aggregate for BODIPY dyes) is often indicated by a decrease in the main absorption peak and the appearance of a new, blue-shifted shoulder or peak. The overall spectrum may also appear broader.
-
Protocol 3: Determining Protein Concentration and Degree of Labeling (DOL)
Materials:
-
Purified this compound conjugate solution
-
UV-Vis spectrophotometer
Procedure:
-
Measure Absorbance: Measure the absorbance of the conjugate solution at 280 nm (A280) and at the absorption maximum of BDP TR (around 589 nm, A589).
-
Calculate Protein Concentration:
-
First, correct the A280 reading for the absorbance of the dye at this wavelength. The correction factor (CF) for BDP TR is approximately 0.19 (A280/A589).
-
Corrected A280 = A280 - (A589 x 0.19)
-
Protein Concentration (M) = Corrected A280 / (εprotein x path length)
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A589 / (εdye x path length)
-
The molar extinction coefficient (ε) of BDP TR at 589 nm is approximately 60,000 M-1cm-1.
-
-
-
Calculate Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
Caption: A workflow diagram illustrating the key steps to prevent aggregation of this compound conjugates.
Caption: A troubleshooting flowchart for addressing low fluorescence signals, a common symptom of conjugate aggregation.
References
Reducing background fluorescence in BDP TR imaging experiments
Welcome to the technical support center for BDP TR imaging experiments. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help reduce background fluorescence and enhance image quality.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in my BDP TR imaging experiments?
High background fluorescence can originate from several sources, broadly categorized as sample-related and system-related.[1]
-
Sample-Related Sources:
-
Autofluorescence: Biological samples naturally contain endogenous fluorophores that can emit light when excited, contributing to background noise. Common sources include NADH, collagen, elastin, riboflavin (B1680620), and lipofuscin.[2][3][4] Dead cells are also a significant source of non-specific staining and autofluorescence.[5]
-
Culture Media: Standard cell culture media often contain components like phenol (B47542) red and riboflavin that are inherently fluorescent, increasing the background signal.[6][7] Fetal Bovine Serum (FBS) is another major contributor to media autofluorescence.[7]
-
Non-Specific Dye Binding: BDP TR dye may bind non-specifically to cellular components or the extracellular matrix, leading to a diffuse background signal. This is often exacerbated by using too high a dye concentration.[4][8]
-
Fixation: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence by reacting with cellular amines.[3]
-
-
System-Related Sources:
-
Sub-optimal Filter Sets: Mismatched excitation and emission filters can lead to bleed-through of excitation light into the emission channel, increasing background.
-
Imaging Vessel: Plastic-bottom dishes and slides can exhibit significant autofluorescence compared to glass-bottom alternatives.[9]
-
Phototoxicity: High-intensity excitation light can damage cells, leading to increased autofluorescence and other artifacts.[10][11]
-
Q2: How can I reduce autofluorescence from my biological samples?
Several strategies can be employed to minimize autofluorescence:
-
Spectral Separation: BDP TR is a red fluorescent dye.[12] Since most cellular autofluorescence occurs in the blue and green spectral regions, using a red-shifted dye like BDP TR already helps to minimize this issue.
-
Use Phenol Red-Free Media: When imaging live cells, switch to a phenol red-free medium or an imaging buffer like Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) immediately before the experiment.[6][13]
-
Reduce Serum Concentration: If possible, reduce the concentration of FBS in your culture medium or switch to a serum-free formulation for the imaging period.[7]
-
Chemical Quenching: For fixed cells, autofluorescence induced by aldehyde fixatives can be quenched using reagents like sodium borohydride.[14]
-
Perfusion: For tissue samples, perfusing with PBS before fixation can help remove red blood cells, which are a source of heme-related autofluorescence.
Q3: What is the optimal concentration for BDP TR dye to minimize background?
The optimal dye concentration is a critical parameter that requires empirical determination for each cell type and experimental condition. A titration experiment is highly recommended to find the concentration that provides the best signal-to-noise ratio.[8]
| Application | Cell Type | Recommended BDP TR Concentration Range |
| Live Cell Imaging | Various Cell Lines | 0.1 - 2 µM[] |
| Fixed Cell Imaging | Various Cell Lines | 0.5 - 5 µM[] |
| Tissue Sections | Various | 1 - 10 µM[] |
Q4: How can I minimize phototoxicity and photobleaching during my experiments?
Minimizing light exposure is key to reducing both phototoxicity and photobleaching.
-
Reduce Excitation Power: Use the lowest possible laser power or excitation light intensity that still provides a detectable signal.[3]
-
Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.[3]
-
Use Sensitive Detectors: Employing high quantum efficiency detectors allows for the use of lower excitation light levels.[10]
-
Use Antifade Reagents: For fixed cells, use a mounting medium containing an antifade reagent. For live-cell imaging, specialized live-cell antifade reagents can be added to the imaging medium.[16]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving high background fluorescence issues.
Systematic Troubleshooting Workflow
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 3. biocompare.com [biocompare.com]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. ibidi.com [ibidi.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. biotium.com [biotium.com]
- 9. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 11. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 12. Bodipy TR | BDP TR | AxisPharm [axispharm.com]
- 13. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 16. LABTips: Optimizing Live-cell Imaging | Labcompare.com [labcompare.com]
Issues with BDP TR methyltetrazine solubility during conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BDP TR methyltetrazine. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is a hydrophobic dye and should be dissolved in an anhydrous organic solvent before its addition to the aqueous reaction buffer. The recommended solvents are dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][2] Dichloromethane (DCM) can also be used.[1] It is crucial to use high-quality, anhydrous solvents to prevent the hydrolysis of the reactive dye.
Q2: What is the best way to prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the this compound in anhydrous DMF or DMSO at a concentration of 1-10 mg/mL.[2][3] It is recommended to prepare the stock solution fresh for each experiment as the reactive group can lose its activity over time, especially when exposed to moisture. If storage is necessary, store the stock solution at -20°C, protected from light and moisture.
Q3: What percentage of organic solvent is acceptable in the final conjugation reaction mixture?
A3: The final concentration of the organic solvent (e.g., DMF or DMSO) in the conjugation reaction should be kept as low as possible, ideally below 10% (v/v), to avoid denaturation of the protein or biomolecule you are labeling.[3]
Q4: Can I dissolve this compound directly in an aqueous buffer?
A4: Due to its hydrophobic nature, this compound has poor solubility in aqueous solutions. Direct dissolution in aqueous buffers is not recommended as it can lead to precipitation and inaccurate concentration measurements. The dye should first be dissolved in a suitable organic solvent.
Q5: How does pH affect the conjugation reaction with this compound?
A5: The inverse electron demand Diels-Alder cycloaddition (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) is generally not highly pH-dependent and can proceed efficiently under mild buffer conditions (pH 7.0-8.5). However, it is essential to ensure that the pH of the reaction buffer is compatible with the stability and activity of your target biomolecule.
Troubleshooting Guide
Issue 1: this compound precipitates upon addition to the aqueous reaction buffer.
| Possible Cause | Recommended Solution |
| High concentration of the dye stock solution. | Prepare a more dilute stock solution of the dye in the organic solvent before adding it to the reaction mixture. |
| Insufficient mixing upon addition. | Add the dye stock solution slowly to the reaction buffer while gently vortexing or stirring to ensure rapid and uniform dispersion.[2] |
| High percentage of organic solvent in the final mixture. | While counterintuitive, a very high initial concentration of the dye in a small volume of organic solvent can lead to localized precipitation. Try adding the dye in smaller aliquots. |
| Low temperature of the reaction buffer. | Ensure the reaction buffer is at room temperature before adding the dye stock solution. Some dyes are less soluble at lower temperatures. |
| The dye has poor aqueous solubility. | Consider using a water-soluble version of the dye if available. Alternatively, you can try to increase the hydrophilicity of the reaction mixture by adding a small amount of a biocompatible co-solvent, but this should be done with caution as it may affect your biomolecule. |
Issue 2: Low conjugation efficiency.
| Possible Cause | Recommended Solution |
| Hydrolysis of the methyltetrazine group. | Use anhydrous solvents to prepare the dye stock solution and minimize the time the dye is in an aqueous solution before the reaction. Prepare the dye solution immediately before use. |
| Suboptimal dye-to-biomolecule molar ratio. | Optimize the molar ratio of this compound to your target biomolecule. A 5 to 10-fold molar excess of the dye is a common starting point.[3] |
| Incorrect buffer composition. | Ensure the reaction buffer does not contain components that could interfere with the conjugation reaction. For example, primary amines like Tris should be avoided if you are working with an amine-reactive dye in a multi-step process. |
| Degradation of the dye. | Store the solid dye and stock solutions properly, protected from light and moisture. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inactive biomolecule. | Confirm the presence and reactivity of the corresponding functional group (e.g., TCO) on your biomolecule. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Recommended Use | Reference |
| Dimethylformamide (DMF) | Good | Primary solvent for preparing stock solutions. | [1][2] |
| Dimethyl sulfoxide (DMSO) | Good | Primary solvent for preparing stock solutions. | [1][2] |
| Dichloromethane (DCM) | Good | Alternative organic solvent. | [1] |
| Aqueous Buffers (e.g., PBS) | Poor | Not recommended for initial dissolution. | General knowledge |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Bring the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMF or DMSO to the vial to achieve a stock solution concentration of 1-10 mg/mL.
-
Vortex the vial until the dye is completely dissolved. This may take a few minutes.
-
Use the stock solution immediately for the best results.
Protocol: General Protein Conjugation with this compound
-
Prepare your protein in a suitable reaction buffer (e.g., PBS, pH 7.4). The protein concentration should typically be in the range of 1-10 mg/mL.
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 10-fold molar excess).
-
While gently vortexing the protein solution, slowly add the calculated volume of the dye stock solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. The optimal incubation time may need to be determined empirically.
-
After the incubation, remove the unreacted dye using a desalting column or dialysis.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Signaling pathway for this compound conjugation.
References
Technical Support Center: TCO Quality and BDP TR Methyltetrazine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the bioorthogonal reaction between trans-cyclooctene (B1233481) (TCO) and BDP TR methyltetrazine. Proper TCO quality is paramount for achieving reliable and reproducible kinetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the TCO-BDP TR methyltetrazine ligation reaction, with a focus on problems arising from suboptimal TCO quality.
Issue 1: Slow or Incomplete Reaction
Question: My reaction between TCO and this compound is significantly slower than expected, or does not go to completion. What are the potential causes related to my TCO reagent?
Answer:
Slow or incomplete reactions are frequently traced back to the quality and purity of the TCO derivative. Several factors can be at play:
-
Isomeric Purity: The trans-isomer of cyclooctene (B146475) is the reactive species in the Diels-Alder cycloaddition with tetrazine. The presence of the more stable but unreactive cis-isomer will lower the effective concentration of the reactive TCO, leading to a decrease in the observed reaction rate.[1][2] The axial isomer of functionalized TCO is also known to be more reactive than the equatorial isomer due to increased ring strain.[1] A non-optimal ratio of these isomers can affect reaction kinetics.
-
Degradation of TCO: TCO derivatives can be susceptible to degradation, particularly isomerization to the cis-form, in the presence of thiols or under exposure to UV light.[3] Some derivatives may also be prone to oxidation. Degradation reduces the amount of active TCO available for the reaction.
-
Impurities from Synthesis: Residual impurities from the synthesis of TCO, such as solvents or byproducts, can interfere with the reaction. For instance, if silver nitrate (B79036) is used for the purification of TCO, residual silver ions could potentially interact with other components in the reaction mixture.[1][4]
-
Incorrect Quantification: An inaccurate determination of the TCO stock solution concentration will lead to incorrect stoichiometry in your reaction setup, which can manifest as an apparent slow or incomplete reaction.[3]
Troubleshooting Steps:
-
Verify TCO Purity:
-
¹H NMR: Check the isomeric purity of your TCO derivative. The olefinic protons of the trans and cis isomers have distinct chemical shifts, allowing for quantification of their relative amounts.
-
HPLC: Use a calibrated HPLC method to assess the purity of your TCO reagent and quantify the percentage of the desired trans-isomer.
-
-
Use Fresh Reagents: Whenever possible, use freshly prepared TCO solutions. If using a previously prepared stock, ensure it has been stored correctly (desiccated, protected from light, and at the recommended temperature).
-
Re-quantify TCO Stock: Accurately determine the concentration of your TCO stock solution before setting up the reaction, for example, by using a calibrated analytical method.
-
Optimize Stoichiometry: While a 1:1 ratio is theoretical, using a slight excess (e.g., 1.5 to 2-fold) of the more stable or less expensive reactant can help drive the reaction to completion.[3]
Issue 2: Inconsistent or Irreproducible Kinetic Data
Question: I am observing significant variability in my reaction rates between different batches of TCO or even between experiments using the same batch. Why is this happening?
Answer:
Inconsistent kinetic data often points to issues with the stability and handling of the TCO reagent.
-
Batch-to-Batch Variation: Different synthesis batches of TCO may have varying levels of isomeric purity and other impurities, leading to different observed reaction rates.
-
Storage and Handling: TCO derivatives, especially highly strained ones, can be sensitive to storage conditions.[5] Exposure to air, light, or moisture can lead to degradation over time. Some derivatives are best stored in solution at low temperatures.[5] Isomerization can also occur in the presence of thiols, which may be present in certain biological buffers.[1][2]
-
Solvent Effects: The choice of solvent can influence the stability of TCO and the reaction kinetics. Ensure that the solvent is anhydrous and free of contaminants.
Troubleshooting Steps:
-
Standardize TCO Quality Control: Implement a standard protocol for qualifying each new batch of TCO, including purity assessment by NMR or HPLC.
-
Strict Storage Protocol: Adhere to the manufacturer's storage recommendations. For sensitive TCO derivatives, consider storage as stable silver(I) metal complexes, which can be decomplexed before use.[2]
-
Consistent Experimental Setup: Use the same solvent and buffer conditions for all kinetic experiments. If using biological buffers containing thiols, be aware of the potential for TCO isomerization and consider this when interpreting your data.
Quantitative Data on TCO Isomer Reactivity
The reactivity of TCO with tetrazines is highly dependent on the stereochemistry of the TCO derivative. The following table summarizes reported second-order rate constants for different TCO isomers with a common tetrazine partner, highlighting the impact of isomeric form on reaction kinetics.
| TCO Derivative | Tetrazine Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions | Reference |
| trans-Cyclooctene | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | 9:1 Methanol:Water | [6] |
| axial-5-hydroxy-trans-cyclooctene | 3,6-di-(2-pyridyl)-s-tetrazine | (80 ± 0.2) x 10³ | Aqueous media | [1] |
| equatorial-5-hydroxy-trans-cyclooctene | 3,6-di-(2-pyridyl)-s-tetrazine | (22 ± 0.04) x 10³ | Aqueous media | [1] |
| d-TCO (dioxolane-fused) | Water-soluble 3,6-dipyridyl-s-tetrazine | 366,000 (± 15,000) | Water, 25 °C | [5] |
| sTCO (cyclopropane-fused) | 3-methyl-6-phenyl-tetrazine | 420 ± 49 | ACN/PBS | [7] |
Experimental Protocols
Protocol 1: Assessment of TCO Purity by ¹H NMR
Objective: To determine the isomeric purity of a TCO derivative by quantifying the ratio of trans to cis isomers.
Materials:
-
TCO sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Accurately weigh a small amount of the TCO sample and dissolve it in the appropriate deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Identify the characteristic signals for the olefinic protons of the trans and cis isomers. These typically appear in different regions of the spectrum.
-
Integrate the signals corresponding to the olefinic protons of both isomers.
-
Calculate the isomeric ratio by comparing the integration values. The percentage of the trans-isomer can be calculated as: % trans-isomer = [Integration(trans-isomer) / (Integration(trans-isomer) + Integration(cis-isomer))] x 100
Protocol 2: Monitoring this compound Reaction Kinetics by UV-Vis Spectroscopy
Objective: To determine the second-order rate constant of the reaction between a TCO derivative and this compound by monitoring the disappearance of the tetrazine absorbance.
Materials:
-
TCO derivative of known purity and concentration
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of the TCO derivative and this compound in a suitable solvent (e.g., DMSO).
-
Determine the molar extinction coefficient of this compound in the reaction buffer at its λmax (typically around 520-540 nm).
-
In a cuvette, add the reaction buffer and the TCO solution to achieve the desired final concentration.
-
Initiate the reaction by adding the this compound solution to the cuvette. Mix quickly and thoroughly.
-
Immediately start monitoring the decrease in absorbance at the λmax of the tetrazine over time.
-
The observed rate constant (k_obs) can be determined by fitting the absorbance decay to a pseudo-first-order or second-order rate equation, depending on the experimental conditions (e.g., if one reactant is in significant excess). The second-order rate constant (k₂) can then be calculated.[8]
Protocol 3: Analysis of TCO Purity by HPLC-UV
Objective: To assess the purity of a TCO sample and separate potential isomers and impurities.
Materials:
-
TCO sample
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18 reversed-phase)
Procedure:
-
Prepare a standard solution of the TCO sample in a suitable solvent at a known concentration.
-
Develop an HPLC method to achieve baseline separation of the trans-TCO peak from the cis-isomer and other potential impurities. This may involve optimizing the mobile phase composition (isocratic or gradient elution) and flow rate.[9]
-
Set the UV detector to a wavelength where the TCO derivative has significant absorbance.
-
Inject the TCO sample onto the HPLC system.
-
Analyze the resulting chromatogram to identify and quantify the peaks corresponding to the TCO isomers and any impurities. Peak purity can also be assessed using a diode array detector by comparing spectra across a single peak.[10]
-
The purity of the TCO sample can be determined by calculating the area percentage of the desired trans-isomer peak relative to the total area of all peaks in the chromatogram.
Visualizations
References
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. trace.tennessee.edu [trace.tennessee.edu]
- 5. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. torontech.com [torontech.com]
- 10. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
Quenching effects with high density BDP TR methyltetrazine labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BDP TR methyltetrazine labeling. It specifically addresses challenges related to fluorescence quenching at high labeling densities.
Troubleshooting Guide
High-density labeling with this compound can sometimes lead to unexpected fluorescence quenching, diminishing the signal in your experiments. This guide will help you identify the potential causes and provide solutions to mitigate these effects.
Problem 1: Low or No Fluorescence Signal After Labeling
Possible Causes:
-
High Degree of Labeling (DOL): BDP TR, like other BODIPY dyes, is susceptible to aggregation-induced quenching (AIQ) at high concentrations on a biomolecule. When the dye molecules are too close to each other, they can form non-fluorescent dimers or aggregates.
-
Inefficient Labeling Reaction: The inverse electron demand Diels-Alder (IEDDA) reaction between the methyltetrazine and its reaction partner (e.g., a trans-cyclooctene (B1233481) or TCO-modified molecule) may not have proceeded to completion.
-
Degradation of the Dye: Prolonged exposure to light or harsh chemical conditions can lead to photobleaching or degradation of the BDP TR dye.
-
Incorrect Buffer Conditions: The pH and composition of the labeling and storage buffers can influence both the reaction efficiency and the fluorescence quantum yield of the dye.
Solutions:
| Solution | Detailed Steps |
| Optimize Degree of Labeling (DOL) | 1. Perform a titration experiment by varying the molar ratio of this compound to your biomolecule (e.g., 1:1, 2:1, 5:1, 10:1 dye:protein).2. After the labeling reaction and purification, measure the absorbance of the conjugate at 280 nm (for the protein) and ~589 nm (for BDP TR).3. Calculate the DOL for each reaction. A recommended DOL for antibodies is typically between 2 and 10.[1][2]4. Measure the fluorescence intensity of each conjugate to determine the optimal DOL that provides the brightest signal without significant quenching. |
| Ensure Efficient Labeling | 1. Confirm the reactivity of your TCO-modified biomolecule.2. Use a slight molar excess of the limiting reagent to drive the reaction to completion.3. Allow the reaction to proceed for a sufficient amount of time (typically 1-4 hours at room temperature or 37°C). Monitor the reaction progress by UV-Vis spectroscopy, observing the decrease in the tetrazine absorbance around 520-540 nm. |
| Proper Handling and Storage | 1. Store this compound at -20°C in the dark and desiccated.[3][4][5]2. Avoid prolonged exposure of the dye and labeled conjugates to light.3. Prepare dye solutions fresh for each experiment. |
| Use Appropriate Buffers | 1. Perform the labeling reaction in a buffer free of primary amines, such as PBS (phosphate-buffered saline) at pH 7.2-7.5.2. Ensure the final storage buffer is compatible with both your biomolecule and the dye. |
Problem 2: High Background Fluorescence
Possible Causes:
-
Unreacted (Free) Dye: Residual, unreacted this compound in the sample will contribute to background fluorescence.
-
Non-Specific Binding: The dye may non-specifically adsorb to surfaces or other molecules in your sample.
Solutions:
| Solution | Detailed Steps |
| Purify the Labeled Conjugate | 1. Remove unreacted dye using size-exclusion chromatography (SEC), dialysis, or spin columns appropriate for the size of your biomolecule.2. Confirm the removal of free dye by checking the fluorescence of the flow-through or dialysate. |
| Blocking | 1. For applications like immunofluorescence, use appropriate blocking buffers (e.g., BSA or serum) to minimize non-specific binding of the labeled biomolecule. |
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and why does it occur with high-density BDP TR labeling?
A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. With high-density labeling of BDP TR, the primary cause is often self-quenching or aggregation-induced quenching (AIQ).[] When multiple BDP TR molecules are in close proximity on a biomolecule, they can interact with each other through π-π stacking, leading to the formation of non-fluorescent ground-state dimers or excimers. This provides a non-radiative pathway for the excited state to return to the ground state, thus reducing the fluorescence output.
Q2: How can I determine the Degree of Labeling (DOL)?
A2: The DOL can be calculated using UV-Vis spectrophotometry. You will need to measure the absorbance of your purified conjugate at 280 nm (A280) and at the absorbance maximum of the BDP TR dye (~589 nm, Amax). The following formula can be used:
DOL = (Amax × εprotein) / [(A280 - (Amax × CF280)) × εdye]
Where:
-
Amax is the absorbance of the conjugate at ~589 nm.
-
εprotein is the molar extinction coefficient of your protein at 280 nm (e.g., ~210,000 M-1cm-1 for a typical IgG).
-
A280 is the absorbance of the conjugate at 280 nm.
-
CF280 is the correction factor for the dye's absorbance at 280 nm (A280 / Amax for the free dye). For BDP TR, this is approximately 0.19.[7]
-
εdye is the molar extinction coefficient of BDP TR at ~589 nm, which is approximately 60,000 M-1cm-1.[4][7]
Q3: What is the optimal DOL to avoid quenching?
A3: The optimal DOL is a balance between signal amplification and quenching. For antibodies, a DOL between 2 and 10 is generally recommended.[1][2] However, the ideal ratio is highly dependent on the specific biomolecule and the application. It is best to determine the optimal DOL experimentally by creating a labeling series with varying dye-to-biomolecule ratios and identifying the conjugate with the highest fluorescence quantum yield. A ratio of 1-2 BDP TR molecules per peptide is often optimal for smaller biomolecules.[8]
Q4: Can I use this compound for in vivo imaging?
A4: Yes, the IEDDA reaction is bioorthogonal, meaning it can proceed within a living system without interfering with native biochemical processes. The fast kinetics of the tetrazine-TCO reaction make it suitable for in vivo applications.
Experimental Protocols
Protocol 1: General Procedure for Labeling a TCO-Modified Protein with this compound
-
Prepare the Protein:
-
Dissolve the TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
-
Prepare the Dye Solution:
-
Dissolve this compound in anhydrous DMSO or DMF to create a 1-10 mM stock solution. This should be done immediately before use.
-
-
Labeling Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. For initial optimization, try a range of molar ratios (e.g., 2:1, 5:1, 10:1 dye:protein).
-
Incubate the reaction for 1-4 hours at room temperature or 37°C, protected from light.
-
-
Purification:
-
Remove unreacted dye by size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or a spin column. The choice of method will depend on the volume of the reaction and the size of the protein.
-
-
Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm and ~589 nm to determine the protein concentration and the DOL.
-
Measure the fluorescence emission of the conjugate to assess the labeling efficiency and quenching effects.
-
Quantitative Data
| Property | Value | Reference |
| Excitation Maximum (λex) | 589 nm | [4][7] |
| Emission Maximum (λem) | 616 nm | [4][7] |
| Molar Extinction Coefficient (ε) | 60,000 M-1cm-1 | [4][7] |
| Fluorescence Quantum Yield (Φ) | 0.9 | [4][7] |
Visualizations
Caption: Quenching effects at high labeling density.
Caption: this compound labeling workflow.
References
- 1. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 2. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. This compound, 2183473-54-1 | BroadPharm [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 7. BDP TR tetrazine (A270121) | Antibodies.com [antibodies.com]
- 8. lifetein.com [lifetein.com]
Technical Support Center: Purification of BDP TR Methyltetrazine Labeled Antibodies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of antibodies labeled with BDP TR methyltetrazine. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the successful purification of your antibody conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it label antibodies?
A1: this compound is a fluorescent dye containing a methyltetrazine group.[1] This dye is used in a bioorthogonal labeling reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[2][3] The methyltetrazine moiety on the BDP TR dye reacts specifically and rapidly with a trans-cyclooctene (B1233481) (TCO) group, which must first be introduced onto the antibody.[1][4] This reaction is highly efficient and forms a stable covalent bond between the dye and the antibody.[4] The methyl group on the tetrazine enhances its stability in aqueous buffers compared to unsubstituted tetrazines.[2]
Q2: Why is purification necessary after labeling my antibody with this compound?
A2: Purification is a critical step to remove any unconjugated (free) this compound dye from the labeled antibody solution.[5] Excess free dye can lead to high background signals in downstream applications and may interfere with accurate quantification of the labeled antibody.[6] Purification also helps to remove any antibody aggregates or fragments that may have formed during the labeling process.[7]
Q3: What are the recommended methods for purifying this compound labeled antibodies?
A3: The most common and effective methods for purifying fluorescently labeled antibodies are size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC).[7][8]
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size.[9] The larger labeled antibody will elute before the smaller, unconjugated this compound dye.[8] SEC is also effective at removing small antibody fragments.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity.[10] This method can be particularly useful for separating labeled antibodies from unlabeled antibodies and for removing aggregates.[7] Given that BDP dyes can be hydrophobic, HIC offers an orthogonal purification strategy to SEC.[11]
Q4: How do I store my purified this compound labeled antibody?
A4: this compound dye itself should be stored at -20°C in the dark and desiccated.[1][12] For the purified labeled antibody, it is generally recommended to store it at 4°C for short-term use and at -20°C or -80°C for long-term storage, aliquoted to avoid repeated freeze-thaw cycles. The optimal storage conditions can depend on the specific antibody, so it is advisable to also follow the manufacturer's recommendations for the unlabeled antibody.
Experimental Protocols
Protocol 1: Purification of this compound Labeled Antibody using Size-Exclusion Chromatography (SEC)
This protocol outlines the steps for removing unconjugated this compound from the antibody labeling reaction mixture using a desalting spin column.
Materials:
-
This compound labeled antibody reaction mixture
-
Size-exclusion chromatography (SEC) desalting spin column (e.g., with a molecular weight cutoff that retains the antibody, such as >40 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge
-
Collection tubes
Procedure:
-
Column Preparation:
-
Bring the SEC desalting spin column to room temperature.
-
Remove the column from its packaging and remove the top and bottom caps. Place the column in a wash tube.
-
To settle the resin, gently vortex the column.
-
Equilibrate the column by adding 400 µL of PBS buffer and centrifuging for 2 minutes at 1,000 x g. Discard the flow-through.[13] Repeat this step two more times.
-
After the final wash, transfer the column to a clean collection tube.
-
-
Sample Application:
-
Carefully apply the entire volume of the antibody labeling reaction mixture (typically 100 µL) to the center of the equilibrated resin bed.[13]
-
-
Elution:
-
Characterization:
-
Measure the absorbance of the purified antibody at 280 nm (for protein concentration) and at the absorbance maximum of BDP TR (approximately 589 nm) to determine the degree of labeling.[15]
-
Protocol 2: Purification using Hydrophobic Interaction Chromatography (HIC)
HIC can be a valuable secondary purification step or an alternative to SEC, especially if aggregation is a concern.
Materials:
-
This compound labeled antibody
-
HIC column (e.g., with a butyl or phenyl ligand)
-
Binding Buffer: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 100 mM sodium phosphate, pH 7.0)
-
Elution Buffer: Low salt buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
HPLC or chromatography system
Procedure:
-
Sample Preparation:
-
Adjust the salt concentration of the labeled antibody sample to match the binding buffer by adding a concentrated stock of the high salt buffer.
-
-
Column Equilibration:
-
Equilibrate the HIC column with 5-10 column volumes of Binding Buffer.
-
-
Sample Loading and Elution:
-
Load the salt-adjusted sample onto the equilibrated column.
-
Wash the column with Binding Buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound antibody using a linear gradient from 100% Binding Buffer to 100% Elution Buffer over 10-20 column volumes.[10] The labeled antibody will elute as the salt concentration decreases. Different species (e.g., unlabeled, singly labeled, multiply labeled antibodies, and aggregates) may elute at different salt concentrations due to differences in their surface hydrophobicity.[16]
-
-
Fraction Collection and Analysis:
-
Collect fractions during elution and analyze them by UV-Vis spectroscopy and SDS-PAGE to identify the fractions containing the purified labeled antibody.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Properties | ||
| Molecular Weight | 607.5 g/mol | [1] |
| Excitation Maximum (λex) | 589 nm | [1][15] |
| Emission Maximum (λem) | 616 nm | [1][15] |
| Molar Extinction Coefficient (at 589 nm) | 60,000 M⁻¹cm⁻¹ | [1][15] |
| Fluorescence Quantum Yield | 0.9 | [1][15] |
| Solubility | Good in DMF, DMSO, DCM | [1][15] |
| Reaction and Purification Parameters | ||
| Recommended Reaction pH for Methyltetrazine-TCO Ligation | 6.0 - 9.0 | [4] |
| Recommended Molar Ratio (Dye:Antibody) | 1.5 - 2 fold excess of tetrazine reagent | [17] |
| Expected Recovery from Spin Desalting Column | ~75% (for protein) | [4] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Labeled Antibody After Purification | Reagent Instability: this compound or the TCO-modified antibody may have degraded. | Store this compound at -20°C, desiccated, and protected from light.[12][18] Allow the vial to warm to room temperature before opening to prevent condensation.[18] Use freshly prepared TCO-modified antibody as TCO can isomerize over time.[18] |
| Suboptimal Reaction Conditions: Incorrect pH, buffer components, or stoichiometry. | Use a non-amine-containing buffer (e.g., PBS) at a pH between 7 and 9.[4][18] Optimize the molar ratio of dye to antibody; a slight excess of the tetrazine reagent is often beneficial.[17] | |
| Antibody Precipitation: The antibody may have precipitated during the labeling or purification process. | Ensure the antibody concentration is within a stable range. For HIC, be aware that high salt concentrations can sometimes cause protein precipitation.[7] | |
| Presence of Free Dye After Purification | Inefficient Purification: The purification method may not be adequately separating the free dye from the antibody. | For SEC: Ensure the correct column type and size are used for the antibody. Increase the column length or use a resin with a more appropriate fractionation range. |
| For HIC: Optimize the salt gradient to improve the resolution between the labeled antibody and free dye. | ||
| Column Overloading: Too much sample was applied to the purification column. | Reduce the amount of reaction mixture loaded onto the column. | |
| Antibody Aggregation | Hydrophobic Interactions: The BDP TR dye is hydrophobic, which can increase the propensity of the labeled antibody to aggregate.[11] | During Labeling: Avoid excessive dye-to-antibody ratios. |
| During Purification: HIC is effective at removing aggregates.[7] Consider using SEC as a polishing step after HIC. | ||
| Buffer Conditions: Inappropriate pH or salt concentration can promote aggregation. | Optimize buffer conditions throughout the labeling and purification process to maintain antibody stability. | |
| Low Degree of Labeling (DoL) | Inefficient Labeling Reaction: See "Low Yield" section for potential causes related to the reaction itself. | Re-evaluate the labeling protocol, ensuring optimal reagent concentrations, buffer conditions, and incubation time. |
| Inaccurate Measurement: Incorrect extinction coefficients or spectral correction factors used in the calculation. | Use the correct molar extinction coefficients for both the antibody and the BDP TR dye.[15] Ensure proper blanking of the spectrophotometer. |
Visualized Workflows and Logic
References
- 1. This compound, 2183473-54-1 | BroadPharm [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Purification of monoclonal antibodies by hydrophobic interaction chromatography under no-salt conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "BODIPY-Based Fluorescent Probes for Sensing Protein Surface-Hydrophobi" by Nethaniah Dorh, Shilei Zhu et al. [digitalcommons.mtu.edu]
- 12. lumiprobe.com [lumiprobe.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. carlroth.com [carlroth.com]
- 15. BDP TR tetrazine (A270121) | Antibodies.com [antibodies.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: BDP TR Methyltetrazine vs. TAMRA-Tetrazine for Advanced Protein Labeling
For researchers engaged in protein analysis, drug development, and cellular imaging, the ability to selectively attach a fluorescent label to a protein of interest is paramount. The advent of bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (iEDDA) reaction, has revolutionized this field. This "click chemistry" reaction occurs between a tetrazine moiety and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), offering exceptional speed and specificity in complex biological environments without the need for cytotoxic catalysts[1][2][3].
This guide provides an objective comparison of two popular tetrazine-conjugated fluorophores used in this workflow: BDP TR methyltetrazine and TAMRA-tetrazine. We will delve into their performance, supported by experimental data and protocols, to help you select the optimal reagent for your research needs.
Core Fluorophore Properties: BDP vs. Rhodamine
The primary difference between the two products lies in the fluorophore core: BDP TR is a borondipyrromethene dye, while TAMRA is a well-established tetramethylrhodamine (B1193902) dye. BDP dyes are renowned for their superior photophysical properties.
-
Brightness and Quantum Yield : BDP dyes, including BDP TR, generally exhibit higher fluorescence quantum yields, often approaching 1.0, even in aqueous solutions[4][5]. This translates to a significantly brighter signal compared to traditional dyes like TAMRA, which can be crucial for detecting low-abundance proteins. BDP TR tetrazine has a reported quantum yield of 0.9[6].
-
Photostability : A key advantage of the BDP core is its enhanced photostability[7][8]. BDP TR is more resilient to oxidation and photobleaching than rhodamine-based dyes, allowing for longer imaging experiments and more robust signal acquisition[7].
-
Environmental Sensitivity : The fluorescence of BDP dyes is relatively insensitive to changes in solvent polarity and pH, providing more consistent performance across different experimental conditions[5].
-
Fluorogenicity : Tetrazine-dye conjugates often exhibit a "turn-on" fluorescence mechanism. The tetrazine moiety quenches the dye's fluorescence, and this quenching is relieved upon reaction with a TCO, leading to a substantial increase in signal[9][10]. BODIPY-based tetrazine probes, in particular, have been shown to produce exceptionally high turn-on ratios, sometimes by orders of magnitude, which is a significant advantage for no-wash, live-cell imaging applications[11][12].
Quantitative Data Comparison
The following table summarizes the key photophysical properties of this compound and TAMRA-tetrazine.
| Property | This compound | TAMRA-Tetrazine |
| Excitation Max (nm) | 589[6] | ~545 |
| Emission Max (nm) | 616[6] | ~575 |
| Molar Extinction Coefficient (L⋅mol⁻¹⋅cm⁻¹) | 60,000[6] | ~91,000 |
| Fluorescence Quantum Yield | 0.9[6] | ~0.1-0.3 (in conjugate form) |
| Reactive Group | Methyltetrazine[6] | Tetrazine |
| Key Advantage | High quantum yield, photostability, strong fluorogenic potential[4][7] | Established fluorophore, well-documented spectral properties |
Note: Properties for TAMRA-tetrazine are based on the core TAMRA dye, as specific data for the tetrazine conjugate can vary. The quantum yield of fluorophores can decrease upon conjugation.
Experimental Methodologies
The bioorthogonal labeling process using either tetrazine-dye conjugate follows a two-step protocol.
General Workflow for Protein Labeling
The overall process involves first introducing a strained alkene into the target protein, followed by the specific reaction with the tetrazine-conjugated fluorophore.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. thermofisher.com [thermofisher.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Photochemical Properties and Stability of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Comparative Photostability Analysis: BDP TR Methyltetrazine vs. Cy5-Tetrazine
For researchers engaged in fluorescence imaging, particularly in live-cell and in vivo applications, the choice of fluorophore is critical to generating high-quality, reproducible data. Photostability, the ability of a fluorophore to resist photochemical degradation upon exposure to excitation light, is a key performance metric. This guide provides an objective comparison of the photostability of two commonly used red-excitable fluorophores, BDP TR methyltetrazine and Cy5-tetrazine, supported by available experimental data.
Quantitative Photostability Comparison
While direct comparative data for the methyltetrazine derivatives of BDP TR and Cy5 is limited, we can infer their relative photostability by examining studies on closely related azide (B81097) derivatives. The following table summarizes the photobleaching characteristics of BDP TR azide and Cy5 azide, which are expected to have photophysical properties similar to their methyltetrazine counterparts.
| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield | Photobleaching Half-life (s) |
| BDP TR Azide | 585 | 616 | 0.85 | > 300 |
| Cy5 Azide | 647 | 664 | 0.28 | ~ 60 |
Data is compiled from studies on the azide derivatives, which are expected to exhibit similar photostability to the tetrazine derivatives.
The data indicates that BDP TR azide exhibits significantly greater photostability than Cy5 azide under continuous illumination. With a photobleaching half-life more than five times longer and a higher quantum yield, BDP TR-based probes are better suited for long-term imaging experiments where sustained signal intensity is crucial.
Experimental Protocol: Photobleaching Analysis
The following protocol outlines a standard method for quantifying the photostability of fluorescent dyes, based on common experimental practices in the field.
Objective: To determine the rate of photobleaching of this compound and Cy5-tetrazine conjugated to a target molecule (e.g., an antibody or oligonucleotide) under continuous illumination.
Materials:
-
Microscope: An epifluorescence or confocal microscope equipped with appropriate laser lines (e.g., 561 nm for BDP TR and 640 nm for Cy5) and a sensitive detector (e.g., sCMOS or EMCCD camera).
-
Sample: Fluorophore-conjugated molecules immobilized on a glass slide or coverslip.
-
Imaging Buffer: A suitable buffer for the sample, such as PBS.
-
Immersion Oil: If using an oil immersion objective.
Procedure:
-
Sample Preparation:
-
Immobilize the fluorophore-conjugated molecules on a coverslip. This can be achieved by various methods, such as biotin-streptavidin interaction or direct adsorption.
-
Mount the coverslip on a microscope slide with a drop of imaging buffer.
-
Seal the coverslip with nail polish or a suitable sealant to prevent evaporation.
-
-
Microscope Setup:
-
Turn on the microscope and the laser source.
-
Select the appropriate objective lens (e.g., 60x or 100x oil immersion).
-
Set the laser power to a level that provides a good signal-to-noise ratio without causing immediate photobleaching.
-
Define a region of interest (ROI) containing the immobilized fluorophores.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the ROI under continuous laser illumination.
-
Use a consistent exposure time and frame rate throughout the experiment. For example, acquire an image every 5-10 seconds for a total duration of 10-20 minutes.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without any fluorophores.
-
Normalize the fluorescence intensity of each frame to the intensity of the first frame.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to a single or double exponential decay model to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value).
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing fluorophore photostability.
Caption: Workflow for comparing the photostability of fluorescent dyes.
Conclusion
Based on available data for structurally similar compounds, BDP TR derivatives demonstrate superior photostability compared to their Cy5 counterparts. This makes this compound a more robust choice for demanding imaging applications that require prolonged or intense illumination, such as single-molecule tracking, super-resolution microscopy, and long-term live-cell imaging. While Cy5-tetrazine is a viable option for many applications, researchers should consider its higher propensity for photobleaching when designing experiments that are sensitive to signal loss over time.
A Head-to-Head Comparison: Alexa Fluor 647 Tetrazine vs. BDP TR Methyltetrazine for In Vivo Imaging
For researchers, scientists, and drug development professionals engaged in in vivo imaging, the choice of fluorescent probe is paramount to achieving high-quality, reproducible data. This guide provides an objective comparison of two popular far-red tetrazine-conjugated fluorophores: Alexa Fluor 647 tetrazine and BDP TR methyltetrazine. This analysis, supported by available experimental data, aims to empower researchers to make informed decisions for their specific in vivo imaging applications.
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained trans-cyclooctene (B1233481) (TCO) has become a cornerstone of bioorthogonal chemistry, enabling the specific labeling of biomolecules in living systems. This "click chemistry" reaction is exceptionally fast and biocompatible, making it ideal for pretargeted in vivo imaging strategies. In this approach, a TCO-modified targeting molecule (e.g., an antibody) is first administered and allowed to accumulate at the target site. Subsequently, a smaller, fluorescently-labeled tetrazine is injected, which rapidly reacts with the TCO-tagged molecule, enabling targeted imaging with high signal-to-background ratios.
This guide focuses on two cutting-edge fluorescent probes for this application: Alexa Fluor 647 tetrazine, renowned for its photostability and brightness, and this compound, a member of the bright and versatile borondipyrromethene (BODIPY) class of dyes.
Quantitative Data Summary
| Property | Alexa Fluor 647 Tetrazine | This compound | Source |
| Excitation Max (nm) | ~650 | ~589 | [1][2], Manufacturer Datasheets |
| Emission Max (nm) | ~668 | ~616 | [1][2], Manufacturer Datasheets |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~60,000 | [1], Manufacturer Datasheets |
| Quantum Yield | ~0.33 | ~0.9 | Manufacturer Datasheets |
| Brightness (Ext. Coeff. x QY) | ~82,500 | ~54,000 | Calculated |
| Photostability | Very High | High | [3], General BODIPY properties |
| Molecular Weight | High | Moderate | Manufacturer Datasheets |
| Solubility | Good in aqueous buffers | Good in organic solvents, may require formulation for in vivo use | General dye properties |
Note: Brightness is a calculated value and can be influenced by the biological environment. The quantum yield of Alexa Fluor 647 can vary depending on the conjugation partner and local environment.
Performance Comparison
Brightness and Photostability:
Alexa Fluor 647 is widely recognized for its exceptional brightness and photostability.[3] Studies comparing it to other cyanine (B1664457) dyes like Cy5 have consistently shown its superiority in retaining fluorescence under continuous illumination.[3] This makes it an excellent choice for longitudinal in vivo imaging studies that require repeated imaging sessions.
This compound belongs to the BODIPY family of dyes, which are known for their high quantum yields and sharp emission spectra. While specific in vivo photostability data for this compound is scarce, BODIPY dyes, in general, are considered to be highly photostable. The exceptionally high quantum yield of BDP TR suggests it is a very bright fluorophore.
In Vivo Stability and Pharmacokinetics:
The in vivo stability of both probes is largely dependent on the tetrazine moiety. Methyltetrazine derivatives, as is the case with the BDP TR probe, generally exhibit greater stability in aqueous buffers compared to unsubstituted tetrazines. The pharmacokinetics, including biodistribution and clearance, of the fluorescent tetrazine probe are critical for achieving high signal-to-noise ratios. Smaller, more hydrophilic probes tend to clear more rapidly from circulation, reducing background fluorescence. The larger molecular weight of Alexa Fluor 647 may influence its clearance profile compared to the more compact this compound. However, without direct comparative studies, it is difficult to definitively state which will have more favorable pharmacokinetics. The formulation of the dye for in vivo administration will also significantly impact its biodistribution and clearance.
Signal-to-Background Ratio:
Achieving a high signal-to-background ratio is a key objective in in vivo imaging. This is influenced by the brightness of the probe, its clearance from non-target tissues, and the efficiency of the bioorthogonal reaction. Both probes are designed for rapid "click" reactions, which helps in localizing the fluorescent signal to the target site. The choice between the two may depend on the specific biological system and the expression level of the target. For targets with low expression, the superior brightness of Alexa Fluor 647 might be advantageous. Conversely, if background fluorescence is a major concern, the potentially faster clearance of a smaller probe like this compound could be beneficial.
Experimental Protocols
The following is a generalized experimental protocol for a pretargeted in vivo imaging study in a mouse tumor model. This protocol should be optimized for the specific antibody, tumor model, and imaging system used.
I. Preparation of Reagents:
-
Antibody-TCO Conjugate: Conjugate your targeting antibody with a TCO derivative according to the manufacturer's protocol. Purify the conjugate to remove unconjugated TCO. Determine the degree of labeling (DOL).
-
Fluorescent Tetrazine Probe Stock Solution: Prepare a stock solution of Alexa Fluor 647 tetrazine or this compound in a biocompatible solvent such as DMSO.
-
Injection Solutions: On the day of injection, dilute the antibody-TCO conjugate and the fluorescent tetrazine probe in sterile, pyrogen-free phosphate-buffered saline (PBS) to the desired concentration. The final concentration of DMSO for the tetrazine probe should be below 5% to avoid toxicity.
II. In Vivo Pretargeting and Imaging Procedure:
-
Animal Model: Use appropriate tumor-bearing mice (e.g., subcutaneous xenograft model).
-
Antibody-TCO Injection: Inject the mice intravenously (e.g., via tail vein) with the antibody-TCO conjugate. The optimal dose and pre-targeting time (time between antibody and tetrazine injection) need to be determined empirically (typically 24-72 hours).
-
Fluorescent Tetrazine Injection: After the pre-targeting period, inject the mice intravenously with the fluorescent tetrazine probe.
-
In Vivo Fluorescence Imaging: At various time points post-tetrazine injection (e.g., 1, 4, 8, 24 hours), anesthetize the mice and perform whole-body fluorescence imaging using an in vivo imaging system equipped with the appropriate excitation and emission filters for either Alexa Fluor 647 or BDP TR.
-
Data Analysis: Quantify the fluorescence intensity in the tumor region of interest (ROI) and in a background region (e.g., muscle). Calculate the tumor-to-background ratio (TBR) for each time point to determine the optimal imaging window.
-
Ex Vivo Biodistribution (Optional but Recommended): After the final imaging time point, euthanize the mice and harvest the tumor and major organs (liver, kidneys, spleen, lungs, heart). Measure the fluorescence intensity in each organ ex vivo to confirm the in vivo imaging results and to obtain a more detailed biodistribution profile.
Visualizations
References
BDP TR: A Head-to-Head Comparison with Leading Red Fluorescent Dyes
In the dynamic landscape of fluorescence imaging and drug development, the selection of an appropriate fluorophore is paramount for generating high-fidelity, reproducible data. This guide provides a comprehensive comparison of the borondipyrromethene-based dye, BDP TR, against other prominent red fluorescent dyes: Alexa Fluor 594, Texas Red, Cy5, and Rhodamine B. This objective analysis, supported by experimental data, is designed to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Spectroscopic and Performance Properties: A Quantitative Overview
The brightness and performance of a fluorescent dye are primarily determined by its molar extinction coefficient (a measure of light absorption) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). Photostability, the resistance to photochemical degradation, is another critical parameter for applications requiring prolonged or intense illumination. The following tables summarize the key quantitative data for BDP TR and its competitors.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) |
| BDP TR | ~589[1] | ~616[1] | ~69,000 | ~0.9[2] |
| Alexa Fluor 594 | ~590[3][4] | ~617[4] | ~92,000 | ~0.66[4][5] |
| Texas Red | ~596[6] | ~615[6] | ~85,000[6][7] | ~0.93[6] |
| Cy5 | ~649[8] | ~667[8] | ~250,000[8][9] | ~0.27[8] |
| Rhodamine B | ~545[10] | ~566[10] | ~106,000 | ~0.7 |
Table 1: Spectral and Photophysical Properties of Red Fluorescent Dyes. This table provides a comparative overview of the key spectral and performance characteristics of BDP TR and other commonly used red fluorescent dyes.
Performance Insights: Brightness and Photostability
Brightness: The overall brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. BDP TR exhibits a very high quantum yield, contributing to its exceptional brightness.[1][2] While Cy5 has the highest molar extinction coefficient, its lower quantum yield impacts its overall brightness compared to BDP TR and Alexa Fluor 594.
Experimental Protocols
To ensure a standardized and reproducible comparison of fluorescent dyes, the following experimental protocols are provided for key performance metrics.
Measurement of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.
Methodology:
-
Preparation of Dye Solutions: Prepare a series of dilutions of the fluorescent dye in a suitable solvent (e.g., phosphate-buffered saline, PBS).
-
Spectrophotometer Measurement: Use a UV-Vis spectrophotometer to measure the absorbance of each dilution at the dye's absorption maximum (λmax).
-
Data Analysis: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) is the slope of the line when the path length (l) is 1 cm.
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of an unknown sample to a standard with a known quantum yield.
Methodology:
-
Standard Selection: Choose a reference standard with a known quantum yield and similar spectral properties to the dye being tested.
-
Absorbance Matching: Prepare solutions of the test dye and the reference standard with identical absorbance values at the same excitation wavelength.
-
Fluorescence Spectra Acquisition: Record the fluorescence emission spectra of both the test dye and the reference standard using a spectrofluorometer.
-
Calculation: The quantum yield of the test dye (Φ_sample) is calculated using the following formula: Φ_sample = Φ_std * (I_sample / I_std) * (η_sample² / η_std²) Where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
η is the refractive index of the solvent.
-
Measurement of Photostability
Photostability, or the resistance to photobleaching, is a crucial parameter for imaging experiments that require prolonged exposure to excitation light.
Methodology:
-
Sample Preparation: Prepare solutions or stained biological samples with the fluorescent dyes to be compared.
-
Microscope Setup: Use a fluorescence microscope with a consistent light source and detector settings for all samples.
-
Image Acquisition: Acquire a time-lapse series of images of the sample under continuous illumination.
-
Data Analysis: Measure the decrease in fluorescence intensity over time. The rate of decay is an indicator of the dye's photostability. The photobleaching lifetime (the time it takes for the fluorescence to decrease to 1/e of its initial value) can be calculated by fitting the decay curve to an exponential function.
Conclusion
The selection of a fluorescent dye is a critical decision that directly impacts the quality and reliability of experimental data. BDP TR emerges as a highly competitive red fluorescent dye, offering exceptional brightness due to its high quantum yield and excellent photostability. While Alexa Fluor 594 also provides robust performance and photostability, BDP TR's superior quantum yield makes it a compelling choice for applications demanding the brightest possible signal. Texas Red remains a widely used dye, but researchers should consider its lower photostability compared to BDP TR and Alexa Fluor 594. Cy5, with its far-red emission, is advantageous for minimizing autofluorescence but has a lower quantum yield and moderate photostability. Rhodamine B is a versatile and cost-effective option, though its photostability can be a limiting factor in prolonged imaging experiments. Ultimately, the optimal dye choice will depend on the specific requirements of the experimental design, including the desired brightness, photostability, and spectral properties.
References
- 1. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. azolifesciences.com [azolifesciences.com]
- 6. benchchem.com [benchchem.com]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cancer.iu.edu [cancer.iu.edu]
A Comparative Guide to Validating the Specificity of BDP TR Methyltetrazine Labeling
For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the specificity of fluorescent labeling is paramount. This guide provides a comprehensive comparison of BDP TR methyltetrazine with alternative fluorescent probes, offering supporting experimental data and detailed protocols to validate labeling specificity.
This compound: An Overview
This compound is a fluorescent probe combining a BODIPY (boron-dipyrromethene) dye with a methyltetrazine moiety. The BDP TR dye offers excellent brightness and photostability in the red portion of the visible spectrum. The methyltetrazine group participates in inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO) derivatives. This reaction is known for its exceptionally fast kinetics and high specificity, making it a powerful tool for bioorthogonal labeling in complex biological systems.
Key Features of this compound:
-
Fluorophore: BDP TR (BODIPY-Texas Red analogue)
-
Reactive Group: Methyltetrazine
-
Reaction: Inverse-electron-demand Diels-Alder (IEDDA) cycloaddition
-
Reacts with: Trans-cyclooctene (TCO) and other strained alkenes
-
Key Advantages: High reaction rates, bright and photostable fluorescence.
Performance Comparison of Bioorthogonal Labeling Probes
The selection of a fluorescent probe for bioorthogonal labeling depends on several factors, including the specific application, the target molecule, and the experimental conditions. Below is a comparison of this compound with other commonly used fluorescent probes for bioorthogonal labeling.
| Feature | This compound | BDP TMR methyltetrazine | Cy5-tetrazine | AF647-DBCO |
| Fluorophore | BDP TR | BDP TMR | Cyanine5 | Alexa Fluor 647 |
| Reactive Group | Methyltetrazine | Methyltetrazine | Tetrazine | Dibenzocyclooctyne (DBCO) |
| Bioorthogonal Reaction | IEDDA with TCO | IEDDA with TCO | IEDDA with TCO | Strain-promoted alkyne-azide cycloaddition (SPAAC) with azides |
| Excitation Max (nm) | ~589[1] | ~542 | ~646 | ~650 |
| Emission Max (nm) | ~616[1] | ~574 | ~662 | ~665 |
| Quantum Yield | ~0.9[1] | ~0.64 | Variable | ~0.33 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~60,000[1] | ~55,000 | ~250,000 | ~270,000 |
| Relative Reaction Speed | Very Fast (IEDDA) | Very Fast (IEDDA) | Very Fast (IEDDA) | Fast (SPAAC) |
| Specificity | High | High | High | High |
| Potential for Off-Target Reactions | Minimal with TCO; some tetrazines can react with certain cellular nucleophiles. | Minimal with TCO; some tetrazines can react with certain cellular nucleophiles. | Minimal with TCO; some tetrazines can react with certain cellular nucleophiles. | Minimal with azides. |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with this compound
This protocol describes the labeling of a protein that has been modified to contain a trans-cyclooctene (TCO) group.
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound stock solution (1-10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
Procedure:
-
Preparation: Bring all reagents to room temperature.
-
Reaction Setup: In a microcentrifuge tube, combine the TCO-modified protein with a 1.5 to 5-fold molar excess of this compound from the DMSO stock solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light. For more sensitive proteins, the incubation can be performed at 4°C for a longer duration (4-12 hours).
-
Purification: Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS.
-
Characterization: Collect the fractions containing the labeled protein. The labeling efficiency can be determined spectrophotometrically by measuring the absorbance of the protein (typically at 280 nm) and the BDP TR dye (at ~589 nm).
Protocol 2: Validating Labeling Specificity in Live Cells
This protocol allows for the validation of on-target labeling and the assessment of non-specific background signal in a cellular context.
Materials:
-
Cells expressing a TCO-tagged protein of interest
-
Control cells (not expressing the TCO-tagged protein)
-
This compound
-
Alternative fluorescent probe (for comparison)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 or DAPI (for nuclear counterstain)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed both the cells expressing the TCO-tagged protein and the control cells onto glass-bottom dishes or chamber slides suitable for microscopy. Allow the cells to adhere and grow overnight.
-
Probe Incubation: Prepare fresh solutions of this compound and the alternative probe in cell culture medium at the desired final concentration (typically 1-10 µM). Remove the old medium from the cells and add the probe-containing medium.
-
Labeling: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing: Remove the probe-containing medium and wash the cells three times with warm PBS to remove any unbound probe.
-
Counterstaining (Optional): Incubate the cells with a solution of Hoechst 33342 or DAPI in PBS for 10-15 minutes to stain the nuclei.
-
Imaging: Wash the cells once more with PBS and add fresh culture medium or imaging buffer. Image the cells using a fluorescence microscope with appropriate filter sets for BDP TR (e.g., TRITC/RFP channel) and the nuclear stain (e.g., DAPI channel).
-
Analysis:
-
On-target labeling: Observe the fluorescence signal in the cells expressing the TCO-tagged protein. The signal should co-localize with the known subcellular localization of the target protein.
-
Specificity: Image the control cells using the same imaging settings. The absence or significant reduction of fluorescence signal in the control cells indicates high specificity of the labeling.
-
Signal-to-Noise Ratio: Quantify the mean fluorescence intensity of the labeled structure (signal) and an adjacent background region (noise) within the same cell. A higher signal-to-noise ratio indicates better probe performance.
-
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.
References
Navigating the Bioorthogonal Maze: A Comparative Guide to BDP TR Methyltetrazine Cross-Reactivity
For researchers, scientists, and drug development professionals venturing into the intricate world of bioorthogonal chemistry, the choice of a labeling probe is paramount. The ideal probe offers exquisite specificity, reacting only with its intended target while leaving the complex cellular milieu undisturbed. This guide provides a comprehensive comparison of BDP TR methyltetrazine, a popular fluorescent probe, and its alternatives, with a focus on cross-reactivity in complex biological samples. We present supporting experimental data, detailed protocols, and visual workflows to empower informed decisions in your research.
The inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics.[1][2] this compound, which features a bright borondipyrromethene (BODIPY) fluorophore, has emerged as a valuable tool for in vivo imaging and cellular labeling.[3] However, the very reactivity that makes tetrazines so useful can also be a double-edged sword, leading to off-target reactions and background signal. Understanding and mitigating this cross-reactivity is critical for generating reliable and reproducible data.
Performance Comparison of Tetrazine Probes
| Tetrazine Probe Archetype | Substituent at R1 | Substituent at R2 | Relative Proteome Reactivity | Selectivity in In Situ Labeling |
| High Reactivity | Pyridyl | H | High | Low (significant off-target labeling) |
| Moderate Reactivity | Phenyl | H | Moderate | Moderate (some off-target labeling) |
| Low Reactivity | Methyl | H | Low | High (clean, specific labeling) |
| Minimal Reactivity | SiR-Tz20 (proprietary) | - | Minimal | Very High (highly selective) |
Data summarized from a study on structure-dependent proteome reactivity of various tetrazine derivatives. "Relative Proteome Reactivity" is a qualitative summary of the extent of non-specific labeling observed in fluorescent gel scanning of cell lysates.[4]
This data underscores a crucial principle: a trade-off often exists between the reaction kinetics and the in vivo stability and selectivity of tetrazine probes. Highly reactive tetrazines may label their intended target more rapidly but are also more prone to off-target reactions. Conversely, more stable and less reactive tetrazines can provide cleaner results, which is especially important when imaging low-abundance targets.[5]
Alternative Bioorthogonal Probes
Beyond the tetrazine family, other bioorthogonal reaction pairs offer alternatives for cellular labeling. The choice of probe will depend on the specific application, the biological system, and the desired balance between reaction speed and specificity.
| Bioorthogonal Reaction | Probe | Target | Key Advantages | Potential Considerations |
| Tetrazine Ligation | This compound | trans-cyclooctene (TCO) | Extremely fast kinetics, fluorogenic potential | Potential for off-target reactivity |
| Copper-Free Click Chemistry | DBCO-dyes | Azide | High specificity, widely used | Slower kinetics than tetrazine ligation |
| Staudinger Ligation | Phosphine-dyes | Azide | First bioorthogonal reaction, good specificity | Even slower kinetics, potential for phosphine (B1218219) oxidation |
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively assess the cross-reactivity of this compound or any other bioorthogonal probe, a combination of in-gel fluorescence analysis and western blotting is recommended.
In-Gel Fluorescence Assay for Proteome Reactivity
This protocol allows for the visualization of all proteins in a cell lysate that have reacted with the fluorescent probe.
-
Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
Probe Incubation: Incubate a defined amount of protein lysate (e.g., 50 µg) with the fluorescent probe (e.g., this compound) at a final concentration of 50 µM for 30 minutes at room temperature.
-
SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Fluorescence Scanning: Visualize the labeled proteins directly in the gel using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the BDP TR fluorophore. The intensity and number of bands will indicate the extent of proteome reactivity.
Western Blot Analysis for Target-Specific Labeling
This protocol is used to confirm that the probe is labeling the intended target protein and to assess the level of background labeling.
-
Sample Preparation: Prepare cell lysates as described above, with one set of cells expressing the target protein functionalized with the bioorthogonal handle (e.g., TCO) and a control set without the handle.
-
Probe Labeling: Incubate both lysates with this compound.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A strong band at the correct molecular weight in the TCO-expressing lysate and a lack of bands in the control lysate would indicate high specificity.
Visualizing the Workflow
To better illustrate the experimental process and the underlying chemical principles, the following diagrams have been generated using Graphviz.
Conclusion
The selection of a bioorthogonal probe requires a careful consideration of the trade-off between reaction kinetics and specificity. While this compound is a powerful tool for fluorescent labeling, its potential for cross-reactivity should be experimentally evaluated in the context of the biological system under investigation. By employing the comparative data and experimental protocols outlined in this guide, researchers can make more informed decisions, leading to more reliable and impactful scientific discoveries. The systematic evaluation of probe reactivity, as demonstrated in recent studies, provides a valuable roadmap for the rational design and selection of next-generation bioorthogonal probes with enhanced selectivity and performance.[4]
References
- 1. Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BDP TR Methyltetrazine in Diverse Imaging Modalities
For researchers, scientists, and professionals in drug development, the selection of appropriate fluorescent probes is paramount for accurate and sensitive molecular imaging. This guide provides a comprehensive comparative analysis of BDP TR methyltetrazine, a popular bioorthogonal probe, against other commonly used alternatives in various imaging modalities. This comparison is based on available experimental data to aid in the selection of the most suitable probe for specific research needs.
Introduction to this compound and Bioorthogonal Chemistry
This compound is a fluorescent probe belonging to the BODIPY (boron-dipyrromethene) family of dyes. It is functionalized with a methyltetrazine moiety, which allows it to participate in a highly specific and rapid bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) reaction partner. This "click chemistry" reaction is characterized by its fast kinetics and biocompatibility, making it ideal for labeling biomolecules in living cells and organisms without interfering with native biological processes.[1][2]
The methyl group on the tetrazine ring enhances its stability in aqueous environments compared to unsubstituted tetrazines.[3] BDP TR is a bright, photostable dye with excitation and emission in the red region of the spectrum, making it suitable for applications where minimizing autofluorescence from biological samples is crucial.
Performance Comparison of this compound and Alternatives
This section compares the key performance characteristics of this compound with other commonly used red to far-red fluorescent tetrazine probes: BDP FL tetrazine, BDP TMR tetrazine, Cy5 tetrazine, Alexa Fluor 647 tetrazine, and SiR-tetrazine. The data presented is compiled from various sources, and direct head-to-head comparisons under identical experimental conditions are limited. Therefore, these values should be considered as a general guide.
Spectroscopic and Physicochemical Properties
| Property | This compound | BDP FL tetrazine | BDP TMR tetrazine | Cy5 tetrazine | Alexa Fluor 647 tetrazine | SiR-tetrazine |
| Excitation Max (nm) | 589[4] | 503[3] | 542 | ~650 | ~650 | 652 |
| Emission Max (nm) | 616[4] | 509[3] | 574 | ~670 | ~668 | 674 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 60,000[4] | 92,000[3] | 55,000 | 250,000 | 270,000 | 100,000 |
| Fluorescence Quantum Yield (Φ) | 0.9[4] | 0.97[3] | 0.64 | ~0.2 | ~0.33 | Not specified |
| Brightness (ε x Φ) | 54,000 | 89,240 | 35,200 | 50,000 | 89,100 | Not specified |
| Photostability | High | High | High | Moderate | High | High |
| Turn-on Ratio | Moderate to High (Fluorogenic nature)[1] | Not specified | Not specified | Moderate | Low | High (Fluorogenic) |
| Cell Permeability | Permeable | Permeable | Permeable | Generally low (can be modified) | Generally low (can be modified) | Permeable |
Note: Brightness is calculated as the product of the molar extinction coefficient and the fluorescence quantum yield. The "Turn-on Ratio" refers to the fold increase in fluorescence intensity upon reaction with the TCO partner; specific values for this compound are not consistently reported but the class of probes is known to be fluorogenic.[1]
Application-Specific Performance
Fluorescence Microscopy
In live-cell imaging, photostability and brightness are critical parameters. While direct comparative studies are scarce, Alexa Fluor 647 is generally recognized for its superior photostability compared to Cy5.[5] BDP dyes, including BDP TR, are also known for their high photostability.[6] For super-resolution microscopy techniques like STED, SiR-tetrazine is an excellent choice due to its far-red emission and fluorogenic properties.
Flow Cytometry
For flow cytometry, the brightness of the fluorophore is a key determinant of the signal-to-noise ratio. Based on the calculated brightness, BDP FL and Alexa Fluor 647 would be expected to provide the brightest signals. However, the choice of fluorophore will also depend on the available laser lines and filter sets on the flow cytometer.
In Vivo Imaging
For in vivo imaging in small animals, probes with emission in the near-infrared (NIR) window (650-900 nm) are preferred to minimize tissue autofluorescence and enhance penetration depth. In this context, Cy5, Alexa Fluor 647, and SiR-tetrazine are more suitable than the BDP-based probes. The pre-targeted imaging approach using tetrazine-TCO ligation has been successfully demonstrated for PET imaging, and a similar workflow can be applied for in vivo fluorescence imaging.[7][8][9]
Experimental Protocols
General Protocol for Antibody Labeling with this compound
This protocol describes the conjugation of this compound to an antibody via a reactive NHS ester derivative of the dye.
-
Reagent Preparation:
-
Dissolve the antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound NHS ester in anhydrous DMSO.
-
-
Reaction:
-
Add a 10- to 20-fold molar excess of the this compound NHS ester stock solution to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis against PBS.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the labeled antibody at 280 nm and the excitation maximum of BDP TR (589 nm).
-
General Protocol for Live-Cell Imaging using Tetrazine-TCO Ligation
This protocol outlines a two-step labeling strategy for imaging a target protein in live cells.
-
Target Protein Modification:
-
Genetically encode a TCO-containing unnatural amino acid into the target protein or use a small molecule probe that introduces a TCO group to the protein of interest.
-
-
Cell Culture and Labeling:
-
Culture cells expressing the TCO-modified protein in a glass-bottom dish suitable for microscopy.
-
Prepare a 1-10 µM working solution of this compound in pre-warmed cell culture medium.
-
Incubate the cells with the this compound solution for 15-30 minutes at 37°C.
-
-
Washing and Imaging:
-
Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound probe.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for BDP TR (Excitation: ~590 nm, Emission: ~620 nm).
-
General Protocol for Flow Cytometry using Tetrazine-TCO Ligation
This protocol describes the labeling of cell surface proteins for flow cytometry analysis.
-
Cell Preparation:
-
Harvest cells and wash them once with FACS buffer (e.g., PBS with 1% BSA).
-
Resuspend the cells to a concentration of 1x10⁶ cells/mL in FACS buffer.
-
-
Labeling:
-
If targeting a specific cell surface protein, first label the cells with a TCO-conjugated antibody.
-
Add this compound to the cell suspension at a final concentration of 1-10 µM.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing and Analysis:
-
Wash the cells two to three times with FACS buffer.
-
Resuspend the cells in FACS buffer and analyze using a flow cytometer with appropriate laser excitation and emission filters.
-
Visualizations
Conclusion
This compound is a versatile and high-performing fluorescent probe for bioorthogonal labeling applications. Its brightness, photostability, and reactivity make it a valuable tool for fluorescence microscopy and flow cytometry. For in vivo imaging, where longer wavelength emission is advantageous, alternatives such as Cy5, Alexa Fluor 647, and SiR-tetrazines may be more suitable. The choice of the optimal probe will ultimately depend on the specific requirements of the imaging modality, the biological question being addressed, and the available instrumentation. The provided protocols and comparative data serve as a guide to aid researchers in making an informed decision for their experimental design. Further head-to-head comparative studies are needed to provide a more definitive ranking of these probes under various imaging conditions.
References
- 1. Bioorthogonal Turn-On Probes for Imaging Small Molecules Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. BDP TR tetrazine (A270121) | Antibodies.com [antibodies.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 8. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of BDP TR Methyltetrazine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemical reagents is paramount. This document outlines the essential procedures for the proper disposal of BDP TR methyltetrazine, a fluorescent dye commonly used in bioconjugation and cellular imaging.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Based on safety data for similar compounds, this compound should be handled with care as it may cause skin and eye irritation.
Recommended PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles.
-
Lab Coat: A standard laboratory coat should be worn.
Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as chemical waste. Do not dispose of this compound in the general trash or down the sink.
-
Collect Waste:
-
Place all solid waste, including unused product, contaminated consumables (e.g., pipette tips, microfuge tubes), and absorbent materials used for spills, into a clearly labeled, sealed container.
-
For solutions containing this compound, collect them in a designated, leak-proof hazardous waste container.
-
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
-
Storage of Waste:
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste. Follow all institutional guidelines for waste manifest and pickup scheduling.
-
Quantitative Data Summary
For quick reference, the following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C31H24BF2N7O2S | [3] |
| Molecular Weight | 607.5 g/mol | [3] |
| Appearance | Violet crystals | [1] |
| Excitation Maximum (λex) | 589 nm | [1][3] |
| Emission Maximum (λem) | 616 nm | [1][3] |
| Solubility | Good in DMF, DMSO, DCM | [1][3] |
| Storage Conditions | -20°C, in the dark, desiccated | [1][2][3] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined below. This workflow ensures that all safety and regulatory aspects are considered.
This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific safety and disposal protocols.
References
Safeguarding Your Research: A Guide to Handling BDP TR Methyltetrazine
Essential protocols for the safe handling, storage, and disposal of BDP TR methyltetrazine are critical for ensuring laboratory safety and maintaining experimental integrity. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount for minimizing risks and preventing environmental contamination.
Immediate Safety and Hazard Information
This compound is classified with acute oral toxicity (Category 4) and is very toxic to aquatic life with long-lasting effects.[1] Standard laboratory safety protocols should be strictly followed to minimize exposure and ensure safe handling.
Hazard Identification and Precautionary Statements:
| Hazard Class | GHS Code | Statement |
| Acute toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Acute aquatic toxicity | H400 | Very toxic to aquatic life.[1] |
| Chronic aquatic toxicity | H410 | Very toxic to aquatic life with long lasting effects.[1] |
| Precautionary Code | Statement |
| P264 | Wash skin thoroughly after handling.[1] |
| P270 | Do not eat, drink or smoke when using this product.[1] |
| P273 | Avoid release to the environment.[1] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound to prevent skin and eye contact.
| PPE Category | Specific Recommendation |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Skin and Body | Laboratory coat. |
Operational Plan: Step-by-Step Handling Procedure
Follow this workflow to ensure the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
